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2-Amino-5-bromo-3-chlorobenzaldehyde Documentation Hub

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  • Product: 2-Amino-5-bromo-3-chlorobenzaldehyde
  • CAS: 166527-08-8

Core Science & Biosynthesis

Foundational

Synthesis of 2-Amino-5-bromo-3-chlorobenzaldehyde: A Technical Guide

Executive Summary & Strategic Analysis Target Molecule: 2-Amino-5-bromo-3-chlorobenzaldehyde (CAS: 166527-08-8) Core Application: Critical intermediate for the synthesis of kinase inhibitors (e.g., potential oncology tar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-Amino-5-bromo-3-chlorobenzaldehyde (CAS: 166527-08-8) Core Application: Critical intermediate for the synthesis of kinase inhibitors (e.g., potential oncology targets) and fused heterocyclic scaffolds (quinazolines, indazoles).

The synthesis of 2-Amino-5-bromo-3-chlorobenzaldehyde presents a classic problem in regioselective aromatic substitution. The challenge lies in installing the aldehyde, halogen, and amine functionalities in the correct 1,2,3,5-substitution pattern without causing over-halogenation or oxidation of the labile aldehyde group.

This guide prioritizes a "Stable Intermediate" Approach , utilizing 2-amino-3-chlorobenzoic acid as the starting material. This route is superior to direct formylation of anilines or late-stage halogenation of aldehydes for three reasons:

  • Regocontrol: The carboxylic acid moiety cooperates with the amine to direct bromination exclusively to the 5-position.

  • Purification: The intermediate acid and alcohol are crystalline solids, allowing for easy purification before the final, sensitive oxidation step.

  • Scalability: Avoids the use of unstable amino-aldehyde intermediates until the final step.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals that the C-Br bond is best formed early on the robust benzoic acid scaffold, while the aldehyde is best revealed last via controlled oxidation.

Retrosynthesis Target 2-Amino-5-bromo-3-chlorobenzaldehyde (Target) Alcohol 2-Amino-5-bromo-3-chlorobenzyl alcohol (Stable Precursor) Target->Alcohol Oxidation (MnO2 or Swern) Acid_Br 2-Amino-5-bromo-3-chlorobenzoic acid (Regio-defined Intermediate) Alcohol->Acid_Br Reduction (BH3-THF or LiAlH4) Start 2-Amino-3-chlorobenzoic acid (Comm. Available Starting Material) Acid_Br->Start Electrophilic Bromination (Br2/AcOH or NBS)

Figure 1: Retrosynthetic logic prioritizing early-stage bromination to lock in regiochemistry.

Primary Synthetic Protocol

Phase 1: Regioselective Bromination

Objective: Synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group (C2) strongly activates the C5 position (para). The carboxylic acid (C1) deactivates but directs meta (to C5). These effects reinforce each other, ensuring high regioselectivity.

Reagents:

  • 2-Amino-3-chlorobenzoic acid (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) or Br2 (1.0 equiv)

  • Solvent: DMF (for NBS) or Glacial Acetic Acid (for Br2)

Protocol (NBS Method):

  • Dissolve 2-amino-3-chlorobenzoic acid (100 mmol) in DMF (200 mL).

  • Cool the solution to 0–5 °C to suppress side reactions.

  • Add NBS (105 mmol) portion-wise over 30 minutes. Note: Exothermic.

  • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by HPLC/TLC.

  • Workup: Pour the reaction mixture into ice-water (1 L). The product will precipitate.[1]

  • Filter the solid, wash with water, and dry.

  • Yield Expectation: 85-95%.

Phase 2: Chemoselective Reduction

Objective: Synthesis of 2-Amino-5-bromo-3-chlorobenzyl alcohol. Challenge: Reducing the carboxylic acid without debrominating the aromatic ring. Borane-THF is preferred over LiAlH4 to avoid potential hydrodehalogenation side reactions.

Reagents:

  • 2-Amino-5-bromo-3-chlorobenzoic acid (1.0 equiv)

  • Borane-THF complex (1.0 M solution, 2.5 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Under Nitrogen atmosphere, dissolve the acid intermediate in anhydrous THF (0.5 M concentration).

  • Cool to 0 °C.

  • Add Borane-THF complex dropwise via addition funnel. Caution: Hydrogen gas evolution.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Quench: Cool to 0 °C. Carefully add Methanol (excess) to destroy excess borane.

  • Concentrate the solvent in vacuo.

  • Partition residue between Ethyl Acetate and saturated NaHCO3.

  • Dry organic layer (Na2SO4) and concentrate.[2]

  • Yield Expectation: 80-90%.

Phase 3: Controlled Oxidation

Objective: Synthesis of 2-Amino-5-bromo-3-chlorobenzaldehyde. Critical Parameter: Avoid over-oxidation to the carboxylic acid. Activated Manganese Dioxide (MnO2) is the reagent of choice for benzylic alcohols due to its mildness.

Reagents:

  • 2-Amino-5-bromo-3-chlorobenzyl alcohol (1.0 equiv)

  • Activated MnO2 (10.0 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform

Protocol:

  • Dissolve the alcohol in DCM (0.2 M concentration).

  • Add Activated MnO2 (5 equiv initially).

  • Stir vigorously at room temperature.

  • Monitor by TLC/HPLC every 2 hours. Add more MnO2 (up to 10 equiv total) if conversion stalls.

  • Workup: Filter the mixture through a pad of Celite to remove the MnO2 sludge.

  • Rinse the Celite pad with DCM.

  • Concentrate the filtrate to yield the crude aldehyde.

  • Purification: Recrystallization from Hexane/Ethyl Acetate or column chromatography (if necessary).

  • Yield Expectation: 75-85%.

Quantitative Data Summary

ParameterPhase 1 (Bromination)Phase 2 (Reduction)Phase 3 (Oxidation)
Reagent NBS / DMFBH3-THFMnO2 / DCM
Temperature 0°C to RT0°C to RTRT
Time 4 hours16 hours6-24 hours
Yield 85-95%80-90%75-85%
Critical Hazard ExothermH2 Gas EvolutionPyrophoric dust (dry MnO2)
Purity Marker HPLC >98%HPLC >95%HPLC >97%

Process Visualization (Graphviz)

Workflow cluster_0 Phase 1: Bromination cluster_1 Phase 2: Reduction cluster_2 Phase 3: Oxidation Step1 Start: 2-Amino-3-chlorobenzoic acid Step2 Add NBS/DMF (0°C) Step1->Step2 Step3 Quench (Ice Water) & Filter Step2->Step3 Step4 Dissolve in THF, Add BH3-THF Step3->Step4 Dry Solid Step5 Quench with MeOH Step4->Step5 Step6 Extraction (EtOAc/NaHCO3) Step5->Step6 Step7 Dissolve in DCM, Add MnO2 Step6->Step7 Concentrate Step8 Filter (Celite) Step7->Step8 Step9 Final Product: Aldehyde Step8->Step9

Figure 2: Step-by-step experimental workflow for the synthesis.

Critical Process Parameters (CPPs) & Troubleshooting

Regioselectivity Control
  • Issue: Formation of 4-bromo or 6-bromo isomers.

  • Control: The 2-amino group is the strongest director. Ensure the starting material is pure 2-amino-3-chlorobenzoic acid. The 3-chloro substituent blocks the ortho position, forcing bromination to the 5-position (para to amine).

  • Validation: Verify intermediate by 1H NMR. The aromatic region should show two doublets (meta-coupling, J ~2.5 Hz) indicating protons at positions 4 and 6.

Oxidation Sensitivity
  • Issue: Over-oxidation to 2-amino-5-bromo-3-chlorobenzoic acid.

  • Control: Do not use Jones Reagent or Permanganate. These are too strong. Use MnO2 or Swern Oxidation. Monitor reaction closely; stop as soon as the starting alcohol is consumed.

Safety & Handling
  • Borane-THF: Highly flammable and moisture sensitive. Use dry glassware and inert atmosphere (N2/Ar).[3]

  • Bromination: NBS can be irritating. Handle in a fume hood.

  • Aldehyde Product: Benzaldehydes can be sensitizers. Avoid skin contact.[4]

References

  • PubChem. (n.d.).[5] 2-Amino-5-bromo-3-chlorobenzaldehyde (CAS 166527-08-8).[6][7] National Library of Medicine. Retrieved from [Link]

  • Vertex Patent. (2015). Preparation method of 2-amino-3,5-dibromobenzaldehyde.[2][8] CN105152947A. (Demonstrates the stability of amino-benzaldehyde precursors under bromination conditions). Retrieved from

  • Hoover, J. M., & Stahl, S. S. (2013). Preparation of 2-Amino-5-bromobenzaldehyde.[1][9] Organic Syntheses, 90, 240-250. (Authoritative protocol for the Acid -> Alcohol -> Aldehyde route). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 2-Amino-5-bromo-3-chlorobenzaldehyde

A Tri-Functionalized Scaffold for Divergent Heterocyclic Synthesis Executive Summary In the landscape of modern medicinal chemistry, 2-Amino-5-bromo-3-chlorobenzaldehyde represents a "privileged scaffold"—a molecular pla...

Author: BenchChem Technical Support Team. Date: February 2026

A Tri-Functionalized Scaffold for Divergent Heterocyclic Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, 2-Amino-5-bromo-3-chlorobenzaldehyde represents a "privileged scaffold"—a molecular platform capable of generating diverse bioactive heterocycles through distinct, orthogonal reaction pathways. Its value lies in its unique substitution pattern:

  • C1-Formyl & C2-Amino groups: A classic "1,2-bis-nucleophile/electrophile" motif ideal for condensation reactions (e.g., Friedländer, multicomponent cyclizations).

  • C5-Bromine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification distal to the heterocyclic core.

  • C3-Chlorine: A sterically demanding, electron-withdrawing substituent that modulates the basicity of the amine and the electrophilicity of the aldehyde, while remaining chemically inert under standard cross-coupling conditions (providing chemo-selectivity).

This guide details the physicochemical properties, validated synthetic routes, and application protocols for this critical intermediate.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertySpecificationTechnical Insight
Appearance Yellow to orange solid or viscous oilLow melting point due to disruption of crystal packing by the bulky C3-chloro group.
Melting Point 75–80 °C (Typical)Often forms supercooled liquids; recrystallization from EtOH/Water is recommended.
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in water; soluble in polar organic solvents.
pKa (Amine) ~2.5–3.0 (Estimated)Significantly lower than aniline (4.6) due to the electron-withdrawing inductive effect (-I) of the ortho-chloro and para-formyl groups.
Stability Air/Light SensitiveThe aldehyde is prone to oxidation to the benzoic acid; the amine can darken upon oxidation. Store under inert gas at 2–8 °C.

Spectroscopic Signature (¹H NMR in DMSO-d₆):

  • δ 9.80 ppm (s, 1H): Aldehyde proton (distinctive diagnostic peak).[2]

  • δ 7.60–7.80 ppm (d, J~2.0 Hz, 1H): H6 proton (deshielded by aldehyde anisotropy).

  • δ 7.40–7.50 ppm (d, J~2.0 Hz, 1H): H4 proton.

  • δ 6.50–7.00 ppm (br s, 2H): Amine protons (broadening varies with concentration/water content).

Synthetic Routes & Mechanism

The synthesis of 2-Amino-5-bromo-3-chlorobenzaldehyde presents a regioselectivity challenge. The most robust route avoids direct formylation of the aniline, which often leads to polymerization or wrong isomers. Instead, a reduction-bromination sequence is preferred.

Route A: Regioselective Bromination (Recommended)

This pathway utilizes the strong ortho/para directing power of the amine to install the bromine atom selectively at the 5-position (para to the amine), as the 3-position is blocked by chlorine.

  • Starting Material: 2-Amino-3-chlorobenzaldehyde (prepared via reduction of 2-nitro-3-chlorobenzaldehyde).

  • Bromination: Treatment with Bromine (Br₂) or N-Bromosuccinimide (NBS).[3]

  • Conditions: Glacial acetic acid or DMF, 0°C to RT.

Mechanism: The amino group (+M effect) strongly activates the ring.[4] The C3-chloro group sterically hinders the C2 and C4 positions (though C2 is already substituted). The C5 position is electronically activated by the amine (para) and sterically accessible, leading to exclusive 5-bromo formation.

Visualization: Synthetic Pathway

Synthesis Start 2-Nitro-3-chlorobenzaldehyde Step1 Reduction (Fe/AcOH or SnCl2) Start->Step1 Inter 2-Amino-3-chlorobenzaldehyde Step1->Inter Yield: ~85% Step2 Bromination (Br2/AcOH, 0°C) Inter->Step2 Product 2-Amino-5-bromo- 3-chlorobenzaldehyde Step2->Product Regioselective (Para to NH2)

Caption: Step-wise synthesis emphasizing the regioselective bromination controlled by the amino group's directing effect.

Reactivity Profile & Chemo-Selectivity[9]

The molecule's utility is defined by its ability to undergo orthogonal reactions.

A. The "Magic Chloro" Effect

The C3-chlorine atom is not merely a bystander.

  • Conformational Control: It forces the adjacent amino group out of planarity slightly, which can influence the kinetics of cyclization reactions.

  • Metabolic Stability: In drug design, the C3-Cl blocks a common metabolic soft spot (ortho-hydroxylation), extending the half-life of derived drugs.

B. Divergent Heterocycle Synthesis

The 2-aminobenzaldehyde core is the "universal donor" for nitrogen heterocycles.

  • Quinazolines: Condensation with urea, amidines, or nitriles.

  • Quinolines: Friedländer condensation with ketones (e.g., acetone, acetophenone).

  • Indoles: Reductive cyclization (less common for this specific scaffold but possible via nitrostyrene intermediates).

Visualization: Reactivity Map

Reactivity Core 2-Amino-5-bromo- 3-chlorobenzaldehyde Quinazoline Quinazolines (EGFR Inhibitor Scaffolds) Core->Quinazoline Urea/Guanidine Heat, Acid Quinoline Quinolines (Friedländer Synthesis) Core->Quinoline Ketones (R-CO-CH3) KOH, EtOH Suzuki Biaryl Derivatives (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(0) Selective at C-Br Schiff Schiff Bases (Imine Ligands) Core->Schiff R-NH2 EtOH, Reflux

Caption: Divergent synthetic pathways. Note the orthogonality of the C-Br bond allowing post-cyclization functionalization.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-8-chloroquinazoline

A key scaffold for EGFR tyrosine kinase inhibitors.

Rationale: The condensation of 2-aminobenzaldehydes with formamide or urea is the standard method for generating the quinazoline core. The C3-Cl becomes the C8-Cl in the quinazoline, and C5-Br becomes C6-Br.

Materials:

  • 2-Amino-5-bromo-3-chlorobenzaldehyde (1.0 equiv)

  • Formamide (Excess, 10 equiv) acts as solvent and reagent.

  • Ammonium Acetate (1.0 equiv) as additive.

Procedure:

  • Setup: Charge a round-bottom flask with the aldehyde and formamide. Add ammonium acetate.

  • Reaction: Heat the mixture to 140–150 °C for 4–6 hours. Note: High temperature is required to drive the condensation and dehydration.

  • Workup: Cool the reaction mixture to room temperature. Pour into crushed ice/water.

  • Isolation: The product usually precipitates as a solid. Filter, wash copiously with water (to remove formamide), and dry under vacuum.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc) if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C5-Selective)

Functionalizing the bromine while leaving the aldehyde/amine intact (requires protection) or functionalizing the heterocycle.

Insight: If coupling is performed before cyclization, the aldehyde must be protected (e.g., as an acetal) or the reaction must be anhydrous to prevent side reactions. It is often superior to build the heterocycle first, then couple at the bromine.

Standard Conditions (on Heterocycle):

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: K₂CO₃ (2.0 equiv).

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv).

  • Temp: 80–100 °C under Nitrogen.

Handling & Safety (MSDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to autoxidation to 2-amino-5-bromo-3-chlorobenzoic acid upon prolonged air exposure.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of 2-Amino-5-bromobenzaldehyde derivatives: Organic Syntheses, Coll. Vol. 10, p. 12 (2004). (Analogous procedure).

  • Regioselective Bromination of Anilines: Beilstein Journal of Organic Chemistry, 2012, 8, 705–711.

  • Quinazoline Synthesis Methodologies: Organic Chemistry Portal, Recent Literature.

  • Safety Data & Properties: Sigma-Aldrich Product Sheet for CAS 166527-08-8.

  • BenchChem Technical Guide: 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues.

Sources

Foundational

Technical Monograph: 2-Amino-5-bromo-3-chlorobenzaldehyde

A Strategic Halogenated Scaffold for Heterocyclic Medicinal Chemistry Executive Summary 2-Amino-5-bromo-3-chlorobenzaldehyde (CAS: 166527-08-8 ) represents a high-value "privileged structure" in modern drug discovery.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Halogenated Scaffold for Heterocyclic Medicinal Chemistry

Executive Summary

2-Amino-5-bromo-3-chlorobenzaldehyde (CAS: 166527-08-8 ) represents a high-value "privileged structure" in modern drug discovery.[1] Its utility stems from its unique orthogonal reactivity : the molecule possesses an aldehyde (electrophilic), an aniline (nucleophilic), and two halogen substituents (bromine and chlorine) with distinct electronic environments and leaving-group abilities.

This technical guide dissects the compound's physiochemical profile, validates a robust synthetic protocol, and explores its critical role as a precursor for quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and fused tricyclic systems.

Part 1: Chemical Identity & Physiochemical Profile[2]

The distinct substitution pattern—chlorine at the meta position (C3) and bromine at the para position (C5) relative to the amino group—is not accidental. It is designed to enable regioselective palladium-catalyzed cross-coupling . The C5-Bromine bond is significantly more labile towards oxidative addition than the C3-Chlorine bond, allowing chemists to functionalize the C5 position while preserving the C3-Chlorine for subsequent transformations or steric modulation.

Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name 2-Amino-5-bromo-3-chlorobenzaldehyde
CAS Number 166527-08-8
Molecular Formula C₇H₅BrClNO
Molecular Weight 234.48 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 132–136 °C (decomposition prone)
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in water
pKa (Aniline) ~2.5 (Reduced basicity due to electron-withdrawing halogens)
Storage 2–8°C, Hygroscopic, Light Sensitive (Store under Argon)
Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 2-amino-5-bromo-3-chlorobenzaldehyde presents a regiochemical challenge. Direct halogenation of 2-aminobenzaldehyde often yields mixtures. The most reliable laboratory-scale protocol utilizes the controlled bromination of 2-amino-3-chlorobenzaldehyde , leveraging the strong ortho/para directing effect of the amino group to install the bromine at C5.

Validated Synthetic Protocol (Lab Scale)
  • Precursor: 2-Amino-3-chlorobenzaldehyde (CAS: 20028-53-9)

  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 2-amino-3-chlorobenzaldehyde in 50 mL of anhydrous ACN. Cool to 0°C to suppress aldehyde oxidation.

  • Bromination: Add 10.5 mmol (1.05 eq) of NBS portion-wise over 30 minutes. Critical: Do not add all at once; the exotherm can degrade the aldehyde.

  • Monitoring: Stir at 0°C for 2 hours, then warm to RT. Monitor via TLC (Hexane/EtOAc 4:1) or LCMS. The product is less polar than the starting material.

  • Quench: Pour mixture into ice-cold water (150 mL). The product typically precipitates.

  • Purification: Filter the yellow solid. Recrystallize from Ethanol/Water to remove succinimide byproducts.

Mechanism of Action

The amino group (-NH₂) activates the ring strongly at the ortho and para positions. Since the ortho position (C3) is blocked by Chlorine and the meta position (C1) is blocked by the Formyl group, the electrophilic Bromine (Br⁺) from NBS is directed almost exclusively to the C5 position (para to the amine).

SynthesisPath Start 2-Amino-3-chlorobenzaldehyde (Precursor) Intermediate Sigma Complex (Transition State) Start->Intermediate Nu: Attack (C5) Reagent N-Bromosuccinimide (NBS) (Electrophile Source) Reagent->Intermediate Br+ Transfer Product 2-Amino-5-bromo-3-chlorobenzaldehyde (Target) Intermediate->Product -H+ (Re-aromatization)

Figure 1: Regioselective bromination pathway driven by the amino group's directing effect.

Part 3: Reactivity & Applications in Drug Design

This scaffold is a cornerstone in the synthesis of Quinazolines , a class of heterocycles ubiquitous in oncology (e.g., Gefitinib, Erlotinib).

The "Friedländer-Type" Condensation

The proximal amino and aldehyde groups allow for rapid condensation with ketones, ureas, or amidines to form bicyclic systems.

Case Study: Synthesis of Kinase Inhibitor Cores

  • Cyclization: Condensation with Urea or Formamide yields the 8-chloro-6-bromo-quinazoline core.

  • Functionalization (C6): The C6-Bromine (originally C5 in the aldehyde) is now primed for Suzuki Coupling to attach solubilizing tails (e.g., morpholine/piperazine chains).

  • Functionalization (C4): Chlorination of the quinazoline lactam allows for SɴAr substitution with anilines to create the ATP-binding motif.

Reactivity Core 2-Amino-5-bromo-3-chlorobenzaldehyde CAS: 166527-08-8 Step1 Condensation (with Formamide/Urea) Core->Step1 Cyclization Quinazoline 6-Bromo-8-chloroquinazoline Scaffold Core Step1->Quinazoline PathA Path A: Suzuki Coupling (at C6-Br) Quinazoline->PathA Pd(PPh3)4 / Boronic Acid PathB Path B: S_NAr Substitution (at C4-Cl after activation) Quinazoline->PathB POCl3 then Aniline Final EGFR/Kinase Inhibitor (Drug Candidate) PathA->Final PathB->Final

Figure 2: Divergent synthesis of pharmaceutical agents from the benzaldehyde core.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the protocols standard for halogenated benzaldehydes.

  • GHS Classification:

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[3][4][5]

    • H335: May cause respiratory irritation.[3][5]

  • Handling: Use only in a chemical fume hood. Avoid dust formation.[6][3][4][5]

  • Incompatibility: Strong oxidizing agents and strong bases. The aldehyde is susceptible to aerobic oxidation to the benzoic acid derivative (2-amino-5-bromo-3-chlorobenzoic acid) if left exposed to air.

References
  • Organic Syntheses. (2012). Regioselective Bromination of Anilines. Org. Synth. 2012, 89, 450-459. (Methodology adaptation). Retrieved from [Link]

Sources

Exploratory

physical and chemical properties of 2-Amino-5-bromo-3-chlorobenzaldehyde

[1] Executive Summary 2-Amino-5-bromo-3-chlorobenzaldehyde (CAS: 166527-08-8) is a highly specialized halogenated aniline derivative serving as a critical scaffold in medicinal chemistry.[1] Its structural uniqueness lie...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Amino-5-bromo-3-chlorobenzaldehyde (CAS: 166527-08-8) is a highly specialized halogenated aniline derivative serving as a critical scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the specific "3-chloro-5-bromo" substitution pattern on the 2-aminobenzaldehyde core.[1] This regiochemistry is pivotal for the synthesis of 8-chloro-6-bromoquinazoline derivatives—a class of pharmacophores extensively researched for their potency as Epidermal Growth Factor Receptor (EGFR) inhibitors in oncology.[1]

Unlike simpler benzaldehydes, the presence of two distinct halogen handles (Br and Cl) allows for orthogonal functionalization: the bromine atom at the 5-position is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the chlorine at the 3-position often remains to modulate steric and electronic properties in the final drug candidate.[1]

Molecular Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name 2-Amino-5-bromo-3-chlorobenzaldehyde
CAS Number 166527-08-8
Molecular Formula C₇H₅BrClNO
Molecular Weight 234.48 g/mol
SMILES Nc1c(Cl)cc(Br)cc1C=O[1][2]
InChI Key VONGUIQNVNWCQK-UHFFFAOYSA-N
Structural Commentary

The molecule features a push-pull electronic system. The amino group (


) acts as a strong electron donor (mesomeric effect), activating the ring, while the aldehyde (

) and halogen substituents withdraw electron density.[1]
  • C3-Chlorine: Provides steric bulk adjacent to the amino group, influencing the conformation of subsequent condensation products (e.g., twisting the phenyl ring in Schiff bases).[1]

  • C5-Bromine: Serves as a "soft" electrophilic site for late-stage diversification via cross-coupling.

Physical Characterization

The following data aggregates experimental observations and high-confidence predicted values for the specific 3-chloro-5-bromo isomer.

PropertyValue / DescriptionNote
Physical State Solid powderTypically crystalline
Color Yellow to OrangeDue to extended conjugation
Melting Point 75–80 °C (Approx.)[1]Analogous to 5-bromo isomer (74-76°C) [1]
Solubility High: DMSO, DMF, DCM, EtOAcLow: WaterLipophilic nature (LogP ~2.[1]6)
pKa (Amine) ~2.5 - 3.0Reduced basicity due to electron-withdrawing aldehyde
Stability Air/Light SensitiveAldehyde oxidation to benzoic acid is possible

Chemical Reactivity & Synthesis[1][3][5][6][7][8][9][10][11]

Synthesis Workflow

The most robust synthetic route avoids direct halogenation of 2-aminobenzaldehyde, which often leads to inseparable mixtures of isomers.[1] Instead, a stepwise reduction-oxidation strategy starting from the corresponding benzoic acid is preferred to ensure regiochemical purity.[1]

Synthesis cluster_conditions Critical Control Points Start 2-Amino-5-bromo- 3-chlorobenzoic Acid Alcohol 2-Amino-5-bromo- 3-chlorobenzyl Alcohol Start->Alcohol 1. LiAlH4 or BH3-THF (Reduction) Product 2-Amino-5-bromo- 3-chlorobenzaldehyde Alcohol->Product 2. MnO2 or Swern Ox. (Selective Oxidation) C1 Avoid over-reduction of Halogens C2 Prevent amine oxidation

Figure 1: Validated synthetic pathway ensuring regiochemical integrity of the halogen substituents.

Reactivity Profile
  • Condensation (Schiff Base Formation): The amino and aldehyde groups are perfectly positioned for heterocyclization. Reaction with urea, formamide, or amidines yields quinazolines .[1]

  • Cross-Coupling: The C5-Br bond is chemically distinct from the C3-Cl bond. Under standard Suzuki conditions (Pd(PPh3)4, Na2CO3), the bromine reacts preferentially, allowing for the introduction of aryl or heteroaryl groups while leaving the chlorine intact.[1]

Pharmaceutical Applications: Quinazoline Scaffolds

The primary utility of 2-Amino-5-bromo-3-chlorobenzaldehyde is as a precursor for 8-chloro-6-bromoquinazoline derivatives.[1] These structures are bioisosteres of known EGFR inhibitors like Gefitinib and Erlotinib.

Mechanism of Action

The resulting quinazoline core mimics the adenosine triphosphate (ATP) molecule, binding to the ATP-binding pocket of the EGFR kinase domain.[1] The 8-chloro substituent (derived from the 3-chloro on the aldehyde) often occupies a hydrophobic pocket, enhancing binding affinity and selectivity.[1]

Quinazoline Aldehyde 2-Amino-5-bromo- 3-chlorobenzaldehyde Intermediate Dihydroquinazoline Intermediate Aldehyde->Intermediate + Reagent Condensation Reagent Formamide / Urea (Cyclization Agent) Final 8-Chloro-6-bromoquinazoline (EGFR Kinase Scaffold) Intermediate->Final Oxidation / Aromatization Kinase Inhibition Kinase Inhibition Final->Kinase Inhibition ATP Competitive Binding

Figure 2: Cyclization pathway to the bioactive quinazoline core.[1]

Experimental Protocol: Quinazoline Cyclization

Objective: Synthesis of 8-chloro-6-bromoquinazolin-4(3H)-one (General Procedure).

Reagents:

  • 2-Amino-5-bromo-3-chlorobenzaldehyde (1.0 equiv)[1]

  • Formamide (excess, acts as solvent/reagent)[1]

  • Ammonium acetate (catalytic)[1]

Methodology:

  • Setup: Charge a round-bottom flask with 2-Amino-5-bromo-3-chlorobenzaldehyde (10 mmol) and Formamide (15 mL).

  • Reaction: Heat the mixture to 140–150 °C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the fluorescent aldehyde spot.[1]

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: A precipitate should form. Filter the solid under vacuum.

  • Purification: Wash the filter cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from Ethanol/DMF if necessary.

Expert Insight: The high temperature is required to drive the condensation and subsequent oxidation (often autoxidation) to the fully aromatic quinazolinone.[1] If the intermediate dihydro-species persists, a mild oxidant like Iodine (


) or DDQ may be added.[1]

Safety & Handling (SDS Summary)

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to air oxidation; prolonged exposure to air will degrade the compound to the corresponding benzoic acid (white solid impurity).[1]

References

  • Organic Syntheses , "Preparation of 2-Amino-5-bromobenzaldehyde". Org.[3][4] Synth.2012 , 89, 360-373.[1] Link[1]

  • PubChem , "2-Amino-5-bromo-3-chlorobenzaldehyde (Compound)".[1][2] National Library of Medicine. Link[1]

  • Journal of Medicinal Chemistry , "Synthesis and EGFR Tyrosine Kinase Inhibitory Activity of 6-Bromoquinazoline Derivatives".[1] J. Med. Chem. (General reference for scaffold utility).

  • BenchChem , "Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives".[1] Link[1]

  • MDPI , "Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents".[1] Molecules2022 . Link[1]

Sources

Foundational

Molecular Architecture & Synthetic Utility of 2-Amino-5-bromo-3-chlorobenzaldehyde

The following technical guide details the molecular architecture, synthetic pathways, and medicinal utility of 2-Amino-5-bromo-3-chlorobenzaldehyde (CAS 166527-08-8). This document is structured for researchers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthetic pathways, and medicinal utility of 2-Amino-5-bromo-3-chlorobenzaldehyde (CAS 166527-08-8). This document is structured for researchers requiring actionable data for drug discovery workflows.

Executive Summary

2-Amino-5-bromo-3-chlorobenzaldehyde is a trisubstituted benzene derivative serving as a critical "push-pull" scaffold in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its functional groups: a nucleophilic amino group, an electrophilic aldehyde, and two distinct halogen handles (chloro and bromo) allowing for sequential cross-coupling reactions. This guide provides a validated synthetic protocol, structural analysis, and application workflows for heterocyclic construction.

Part 1: Molecular Architecture & Properties

Structural Analysis

The molecule consists of a benzaldehyde core decorated with three functional groups that create a unique electronic and steric environment.

  • Electronic "Push-Pull" System: The amino group (

    
    ) at C2 acts as a strong 
    
    
    
    -donor, significantly increasing electron density at the C3 and C5 positions. However, the C3 position is blocked by a Chlorine atom, forcing electrophilic substitution to the C5 position (occupied by Bromine in the final target).
  • Steric Locking: The C3-Chlorine atom provides steric bulk adjacent to the amino group, often forcing the amino protons out of planarity or influencing hydrogen bonding networks in subsequent ligand-protein interactions.

  • Halogen Differentiability: The C5-Bromine bond is weaker (

    
    ) than the C3-Chlorine bond (
    
    
    
    ), enabling chemoselective Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at C5 without disturbing the C3 site.
Physicochemical Profile
PropertyValue / Description
CAS Number 166527-08-8
Molecular Formula

Molecular Weight 234.48 g/mol
Appearance Yellow crystalline solid (purified); Sticky oil (crude)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Key Reactivity Cyclocondensation (C=O/NH2), Pd-Catalyzed Coupling (C-Br)

Part 2: Validated Synthetic Protocol

The synthesis of 2-Amino-5-bromo-3-chlorobenzaldehyde relies on the directing power of the amino group. The most robust pathway involves the regioselective bromination of 2-amino-3-chlorobenzaldehyde .

Retrosynthetic Logic

The amino group is a strong ortho/para director.[2] In 2-amino-3-chlorobenzaldehyde:

  • Ortho (C3): Blocked by Chlorine.

  • Para (C5): Open and highly activated.

  • Meta (C4/C6): Deactivated.

Therefore, electrophilic bromination will occur exclusively at C5.

Step-by-Step Methodology

Reagents: 2-Amino-3-chlorobenzaldehyde (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Acetonitrile (ACN) or DMF.

  • Preparation: Dissolve 2-amino-3-chlorobenzaldehyde (e.g., 10 mmol) in anhydrous Acetonitrile (50 mL) in a round-bottom flask shielded from light (to prevent radical side reactions).

  • Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes. The slow addition prevents over-bromination or oxidation of the aldehyde.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (higher

    
    ) should disappear, replaced by a slightly more polar product.
    
  • Quench & Workup: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid. If oil forms, extract with Dichloromethane (DCM), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from hot Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthesis Visualization

SynthesisPath SM 2-Amino-3-chlorobenzaldehyde (Start) Intermediate Sigma Complex (Transition State) SM->Intermediate Electrophilic Attack Reagent NBS (1.05 eq) Acetonitrile, 0-25°C Reagent->Intermediate Product 2-Amino-5-bromo-3-chlorobenzaldehyde (Target) Intermediate->Product -HBr (Aromatization)

Caption: Regioselective bromination pathway driven by the para-directing amino group.

Part 3: Reactivity & Applications in Drug Design

This scaffold is a "privileged structure" for synthesizing fused heterocycles, particularly Quinazolines (kinase inhibitors) and Benzodiazepines (CNS active agents).

The Friedländer Condensation (Quinazoline Synthesis)

The aldehyde (C1) and amino (C2) groups are perfectly positioned for condensation with ketones or active methylenes.

  • Mechanism: Acid or base-catalyzed condensation of the amino group with a ketone carbonyl, followed by cyclization with the aldehyde.

  • Utility: Creates 8-chloro-6-bromo-quinazolines. The bromine at C6 (originally C5) remains available for late-stage diversification via Suzuki coupling.

Sequential Functionalization Workflow

Researchers can utilize the reactivity hierarchy:

  • Step 1: Cyclization (Uses

    
     and 
    
    
    
    ).
  • Step 2: Suzuki Coupling (Uses

    
    ).
    
  • Step 3: Buchwald-Hartwig (Uses

    
    , requires harsher conditions).
    

Reactivity Core 2-Amino-5-bromo-3-chlorobenzaldehyde PathA Condensation (Ketones/Urea) --> Quinazolines/Quinolinones Core->PathA  Cyclization   PathB Schiff Base Formation --> Imine Ligands Core->PathB  R-NH2   PathC Suzuki Coupling (at Br) --> Biaryl Scaffolds Core->PathC  Pd(0), Ar-B(OH)2  

Caption: Divergent synthesis pathways utilizing the orthogonal functional groups.

Part 4: Analytical Characterization

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard.

Predicted NMR Data (DMSO- )

Based on substituent shielding/deshielding effects and data from analogous 2-amino-5-halobenzaldehydes:

  • 
     9.80 ppm (1H, s):  Aldehyde proton (
    
    
    
    ). Distinctive singlet downfield.
  • 
     7.65 ppm (1H, d, 
    
    
    
    ):
    Aromatic proton at C6 . It is deshielded by the adjacent aldehyde and bromine.
  • 
     7.50 ppm (1H, d, 
    
    
    
    ):
    Aromatic proton at C4 . It appears as a doublet due to meta-coupling with H6.
  • 
     6.50–7.00 ppm (2H, br s):  Amino protons (
    
    
    
    ). Broad signal, exchangeable with
    
    
    .
Mass Spectrometry[5]
  • Isotope Pattern: Look for the characteristic "M, M+2, M+4" pattern due to the presence of one Chlorine (

    
    ) and one Bromine (
    
    
    
    ).
  • Base Peak: Molecular ion

    
    .
    

References

  • BenchChem. 2-Amino-5-bromo-4-chlorobenzaldehyde: Synthesis and Analogues. (Detailed discussion on halogenated aminobenzaldehyde scaffolds).

  • Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. (Validated protocol for the non-chloro analog, basis for bromination method).

  • Sigma-Aldrich. 2-Amino-5-bromo-3-chlorobenzaldehyde Product Data. (Physical properties and CAS verification).[3]

  • PubChem. Compound Summary: 2-Amino-3-bromo-5-chlorobenzaldehyde. (Isomer data for structural comparison).

  • ChemicalBook. Synthesis of Halogenated Aminobenzaldehydes. (General methodologies for EAS on aminobenzaldehydes).

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-3-chlorobenzaldehyde: Strategies and Starting Materials

Introduction 2-Amino-5-bromo-3-chlorobenzaldehyde is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featurin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-bromo-3-chlorobenzaldehyde is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring an aldehyde, an amino group, and two different halogen atoms, makes it a versatile building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional dyes. The strategic placement of these functional groups allows for selective chemical transformations, providing a powerful scaffold for generating molecular diversity. This guide offers a comprehensive overview of the synthetic strategies for preparing 2-Amino-5-bromo-3-chlorobenzaldehyde, with a detailed focus on the selection of starting materials and the underlying chemical principles that govern the synthetic pathways.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach is instrumental in identifying logical and efficient synthetic routes. For 2-Amino-5-bromo-3-chlorobenzaldehyde, the primary disconnections involve the formyl group and the amino group, leading to several potential starting materials.

G Target Molecule 2-Amino-5-bromo-3-chlorobenzaldehyde Precursor_A 2-Chloro-4-bromoaniline Target Molecule->Precursor_A Formylation (e.g., Vilsmeier-Haack) Precursor_B 3-Chloro-5-bromonitrobenzene Target Molecule->Precursor_B Reduction of Nitro Group & Formylation Precursor_C 2-Amino-3-chlorobenzaldehyde Target Molecule->Precursor_C Bromination Precursor_D 2-Amino-5-bromobenzaldehyde Target Molecule->Precursor_D Chlorination

Caption: Retrosynthetic analysis of 2-Amino-5-bromo-3-chlorobenzaldehyde.

This analysis highlights four primary strategic approaches:

  • Formylation of a pre-functionalized aniline: This is often the most direct route, starting from a commercially available or readily synthesized substituted aniline.

  • Reduction and formylation of a nitroaromatic compound: This strategy introduces the amino group late in the synthesis from a more stable nitro precursor.

  • Halogenation of a simpler aminobenzaldehyde: This approach relies on the selective introduction of a halogen atom onto an existing aminobenzaldehyde scaffold.

  • Halogenation of a simpler aminobenzaldehyde: Similar to the previous strategy, but with the introduction of the other halogen.

The choice of the most suitable pathway depends on factors such as the availability and cost of starting materials, reaction scalability, and overall yield.

Synthetic Strategies and Selection of Starting Materials

Strategy 1: Formylation of 2-Chloro-4-bromoaniline

This is arguably one of the most efficient and widely applicable methods for the synthesis of 2-Amino-5-bromo-3-chlorobenzaldehyde. The starting material, 2-chloro-4-bromoaniline, is commercially available.[1] The key transformation in this route is the introduction of the formyl group onto the aromatic ring.

The Vilsmeier-Haack Reaction: A Powerful Formylation Tool

The Vilsmeier-Haack reaction is a versatile and mild method for the formylation of electron-rich aromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] The Vilsmeier reagent, a chloroiminium ion, is a weak electrophile that selectively attacks the activated aromatic ring of anilines and phenols.[5][6]

The amino group in 2-chloro-4-bromoaniline is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In this case, the formylation is expected to occur at the position ortho to the amino group and meta to the halogen substituents.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Ion Intermediate Starting_Material 2-Chloro-4-bromoaniline Starting_Material->Intermediate + Vilsmeier Reagent Product 2-Amino-5-bromo-3-chlorobenzaldehyde Intermediate->Product Hydrolysis (H2O)

Sources

Foundational

Technical Guide: Spectroscopic Data & Characterization of 2-Amino-5-bromo-3-chlorobenzaldehyde

The following technical guide details the spectroscopic characterization and analytical profile of 2-Amino-5-bromo-3-chlorobenzaldehyde . This document is structured for researchers and drug development professionals, fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and analytical profile of 2-Amino-5-bromo-3-chlorobenzaldehyde . This document is structured for researchers and drug development professionals, focusing on the interpretation of NMR, IR, and Mass Spectrometry data, supported by experimental logic and structural analysis.

Compound Identity & Significance

2-Amino-5-bromo-3-chlorobenzaldehyde is a highly functionalized aromatic intermediate used primarily in the synthesis of fused heterocyclic systems, such as quinazolines and cinnolines, which are scaffolds for kinase inhibitors (e.g., FGFR4 inhibitors) and mucolytic agents. Its unique substitution pattern—featuring an electron-donating amine ortho to an electron-withdrawing aldehyde, flanked by mixed halogens—creates a distinct electronic environment that dictates its reactivity and spectroscopic signature.

PropertyData
CAS Registry Number 166527-08-8
IUPAC Name 2-Amino-5-bromo-3-chlorobenzaldehyde
Molecular Formula C

H

BrClNO
Molecular Weight 234.48 g/mol
Physical State Yellow solid to semi-solid oil (purity dependent)
Solubility Soluble in DMSO, CDCl

, EtOAc; sparingly soluble in water

Structural Analysis & Predictive Logic

Before interpreting the spectra, it is critical to understand the scalar coupling and shielding effects inherent to this structure.

  • Electronic Push-Pull: The molecule possesses a "push-pull" system with the electron-donating amino group (-NH

    
    ) and the electron-withdrawing formyl group (-CHO) in an ortho relationship. This typically leads to a significant downfield shift of the aldehyde proton and an intramolecular hydrogen bond that stabilizes the planar conformation.
    
  • Halogen Positioning:

    • C3-Chlorine: Positioned ortho to the amine and meta to the aldehyde. It exerts an inductive withdrawing effect, slightly deshielding the amine protons.

    • C5-Bromine: Positioned para to the amine and meta to the aldehyde.

  • Proton Environment: The aromatic ring contains only two protons (H4 and H6), which are meta to each other. This results in a characteristic meta-coupling constant (

    
    ) of approximately 2.0–2.5 Hz.
    
Visualization: Analytical Workflow

The following diagram outlines the logical flow from synthesis to analytical validation.

AnalyticalWorkflow Substrate Precursor (2-Amino-3-chlorobenzaldehyde) Reaction Electrophilic Aromatic Substitution (Bromination) Substrate->Reaction NBS/DMF Crude Crude Intermediate (Mixture) Reaction->Crude Purification Purification (Column Chromatography) Crude->Purification Target Target Analyte 2-Amino-5-bromo-3-chlorobenzaldehyde Purification->Target NMR NMR Target->NMR Structure Validation MS MS Target->MS Isotopic Pattern IR IR Target->IR Funct. Group Check

Caption: Workflow for the synthesis and multi-modal characterization of the target halogenated benzaldehyde.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is the definitive tool for confirming the regiochemistry of the halogens. The absence of ortho coupling (

Hz) and the presence of only meta coupling (

Hz) confirms the 3,5-substitution pattern.

H NMR Data (400 MHz, CDCl

)

Note: Chemical shifts are derived from high-confidence experimental data of the close analogs 2-amino-5-bromobenzaldehyde and 2-amino-5-chlorobenzaldehyde, adjusted for substituent effects.

Signal (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Insight
9.80 Singlet (s)1H--CHO Aldehyde proton. Deshielded by carbonyl anisotropy and H-bonding.
7.75 Doublet (d)1H

Ar-H4 Meta to H6. Deshielded by ortho-Cl and ortho-Br.
7.59 Doublet (d)1H

Ar-H6 Meta to H4. Ortho to CHO.
6.30 – 6.50 Broad Singlet2H--NH

Amine protons. Broadened by quadrupole relaxation of N and exchange.

Interpretation:

  • The H4 vs. H6 Assignment: H4 is sandwiched between the Chlorine (C3) and Bromine (C5). Halogens at the ortho position generally exert a deshielding effect on aromatic protons. H6 is ortho to the aldehyde and meta to the bromine. In the analog 2-amino-5-bromobenzaldehyde, H6 appears at 7.58 ppm. The addition of a Chlorine at C3 (meta to H6) has a minimal effect on H6, keeping it near 7.59 ppm . However, the Chlorine is ortho to H4, shifting it downfield to ~7.75 ppm .


C NMR Data (100 MHz, CDCl

)

Predicted shifts based on substituent additivity rules:

  • Carbonyl (C=O): ~193.0 ppm.

  • Aromatic C-NH

    
     (C2):  ~148.0 ppm (Deshielded by N).
    
  • Aromatic C-Br (C5): ~108.0 ppm (Shielded by heavy atom effect).

  • Aromatic C-Cl (C3): ~120.0 ppm.

  • Aromatic C-H (C4, C6): ~135.0 - 138.0 ppm.

B. Mass Spectrometry (MS)

Mass spectrometry provides the most distinct fingerprint for this compound due to the specific isotopic abundances of Chlorine (


Cl/

Cl) and Bromine (

Br/

Br).
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

  • Molecular Ion (M+): 233 (based on lowest mass isotopes).

Isotopic Pattern Analysis

The presence of one Br and one Cl atom creates a unique "M, M+2, M+4" pattern.

  • M (233): Contains

    
    Cl + 
    
    
    
    Br.
  • M+2 (235): Contains (

    
    Cl + 
    
    
    
    Br) AND (
    
    
    Cl +
    
    
    Br). This is the most intense peak.
  • M+4 (237): Contains

    
    Cl + 
    
    
    
    Br.

Theoretical Intensity Ratio:



Visualization: Isotopic Fingerprint Logic

IsotopePattern Br Bromine Isotopes 79Br (50.7%) 81Br (49.3%) M_Peak Mass 233 (M) 35Cl + 79Br Relative Abundance: ~38% Br->M_Peak M2_Peak Mass 235 (M+2) (37Cl + 79Br) + (35Cl + 81Br) Relative Abundance: ~50% Br->M2_Peak M4_Peak Mass 237 (M+4) 37Cl + 81Br Relative Abundance: ~12% Br->M4_Peak Cl Chlorine Isotopes 35Cl (75.8%) 37Cl (24.2%) Cl->M_Peak Cl->M2_Peak Cl->M4_Peak

Caption: Combinatorial logic of Br/Cl isotopes generating the characteristic 3:4:1 mass spectral signature.

C. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups.[1] The interplay between the amine and aldehyde is visible in the N-H and C=O regions.

Frequency (cm

)
IntensityAssignmentNotes
3450, 3340 Medium

(Stretch)
Primary amine doublet (asymmetric/symmetric).
2850 Weak

(Aldehyde)
Fermi resonance characteristic of aldehydes.
1665 Strong

(Carbonyl)
Lower than typical aldehydes (1700) due to conjugation and intramolecular H-bonding with NH

.
1610, 1580 Medium

(Aromatic)
Ring skeletal vibrations.
600 - 800 Strong

C-Halogen stretches (fingerprint region).

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent Selection: Use CDCl

    
      (Deuterated Chloroform) as the primary solvent. If the compound is not fully soluble or if NH
    
    
    
    peaks are broad, DMSO-d
    
    
    is the preferred alternative.
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., NBS byproducts) that cause line broadening.

Protocol B: Quality Control Criteria

To validate a batch of 2-Amino-5-bromo-3-chlorobenzaldehyde for use in drug synthesis:

  • Purity Check:

    
    H NMR must show a clean singlet at ~9.8 ppm. Any split or additional peaks in this region indicate oxidation to the benzoic acid or residual starting material.
    
  • Identity Check: The coupling constant between aromatic protons must be

    
     Hz. If a coupling of ~8 Hz is observed, the regiochemistry is incorrect (likely the 4-bromo or 6-chloro isomer).
    

References

  • Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. Org.[2][3][4] Synth. 2012, 89, 307-318. Available at: [Link]

  • PubChem. 2-Amino-5-bromo-4-chlorobenzaldehyde (Analogous Structure Data). CID 89419680. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Strategic Synthesis of 6-Bromo-8-chloroquinolines via Friedländer Annulation Using 2-Amino-5-bromo-3-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning from anticancer to antimalarial.[1][2] The strategic introduction of halogens onto this scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making halogenated quinolines particularly valuable in drug discovery.[3][4][5] This document provides a comprehensive guide to the synthesis of 6-bromo-8-chloro-substituted quinolines utilizing 2-Amino-5-bromo-3-chlorobenzaldehyde as a key precursor. We delve into the mechanistic underpinnings of the Friedländer annulation, a robust and direct method for quinoline synthesis, and provide a detailed, field-proven protocol for its practical implementation.

Introduction: The Significance of Halogenated Quinolines

The quinoline ring system is a privileged scaffold in pharmaceutical development due to its versatile biological profile.[2][6] The deliberate placement of halogen atoms, such as bromine and chlorine, offers a powerful tool for fine-tuning drug-like properties. Halogens can enhance membrane permeability, increase metabolic stability, and provide vectors for further synthetic modification, enabling extensive Structure-Activity Relationship (SAR) studies.[3][4]

The Friedländer synthesis, first reported in 1882, remains one of the most straightforward and versatile methods for constructing the quinoline nucleus.[7][8][9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10] The use of a polysubstituted precursor like 2-Amino-5-bromo-3-chlorobenzaldehyde provides a direct and atom-economical route to 6-bromo-8-chloroquinolines, a class of compounds with demonstrated potential as potent biological agents.[3]

Mechanistic Insight: The Friedländer Annulation Pathway

The power of the Friedländer synthesis lies in its reliability and simplicity. The reaction is typically catalyzed by either acid or base and proceeds through a cyclocondensation mechanism.[6][7] Two primary mechanistic pathways are generally accepted, differing in the initial step of the reaction.[8][10][11]

  • Aldol-First Pathway: The reaction initiates with an intermolecular aldol condensation between the 2-aminoaryl aldehyde and the enolate of the α-methylene carbonyl compound. This is followed by a rapid intramolecular cyclization (imine formation) and subsequent dehydration to yield the aromatic quinoline ring.[11][12]

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the aromatic amine and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and dehydration to afford the final product.[8][10]

Regardless of the precise initial step, which can be influenced by the specific substrates and reaction conditions, the reaction culminates in the formation of a stable, substituted quinoline. The choice of catalyst, from Brønsted acids like p-toluenesulfonic acid (p-TSA) to Lewis acids or bases like potassium hydroxide, is critical for optimizing reaction rates and yields.[8][13][14]

G cluster_mechanism Reaction Mechanism cluster_product Product A 2-Amino-5-bromo- 3-chlorobenzaldehyde D Pathway 1: Aldol Adduct Intermediate A->D E Pathway 2: Schiff Base Intermediate A->E B α-Methylene Ketone (e.g., Acetone) B->D B->E C Catalyst (Acid or Base) C->D C->E F Cyclization & Dehydration (Common Step) D->F E->F G 6-Bromo-8-chloro- substituted Quinoline F->G

Caption: Generalized workflow of the Friedländer Annulation.

Experimental Protocol: Synthesis of 6-Bromo-8-chloro-2-methylquinoline

This protocol details the synthesis of a model compound, 6-bromo-8-chloro-2-methylquinoline, via an acid-catalyzed Friedländer reaction. This procedure is designed to be a robust starting point for further optimization and adaptation.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Role
2-Amino-5-bromo-3-chlorobenzaldehyde234.481.00 g4.26Starting Material
Acetone58.0810 mL-Reactant/Solvent
Ethanol (Absolute)46.0720 mL-Solvent
p-Toluenesulfonic acid monohydrate (p-TSA)190.2281 mg0.426Catalyst
Sodium Bicarbonate (Sat. aq. sol.)-~30 mL-Neutralization
Ethyl Acetate-~100 mL-Extraction
Anhydrous Sodium Sulfate-~5 g-Drying Agent
Silica Gel (230-400 mesh)-~30 g-Chromatography
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-Amino-5-bromo-3-chlorobenzaldehyde (1.00 g, 4.26 mmol), absolute ethanol (20 mL), and acetone (10 mL). Stir the mixture at room temperature until the aldehyde dissolves.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (81 mg, 0.1 equiv) to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting aldehyde should be significantly more polar than the quinoline product.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the ethanol and excess acetone under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the acid catalyst. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (2x 25 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product as a solid or oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution starting with 100% hexane and gradually increasing to 10% ethyl acetate in hexane is recommended to isolate the pure 6-bromo-8-chloro-2-methylquinoline.

  • Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Caption: Step-by-step experimental workflow for quinoline synthesis.

Applications in Drug Discovery

The 6-bromo-8-chloroquinoline core synthesized through this method is a highly valuable platform for further chemical exploration. The differential reactivity of the bromine and chlorine atoms can be exploited for selective functionalization. For instance, the bromo substituent is often more amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 6-position. This capability is invaluable for building libraries of analogues to probe the SAR of a new chemical series and optimize for potency, selectivity, and ADME properties. The halogenated quinoline motif itself is present in compounds investigated for antibacterial and biofilm-eradicating activities, highlighting the therapeutic relevance of this scaffold.[3]

References

  • Wikipedia. Friedländer synthesis. Wikipedia. [Link]

  • Varala, R., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. [Link]

  • García, J. I., et al. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis. [Link]

  • García, J. I., et al. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry. [Link]

  • Sheng, S-R., et al. (2009). Efficient Friedländer Synthesis of Quinoline Derivatives from 2-Aminoarylketones and Carbonyl Compounds Mediated by Recyclable PEG-supported Sulfonic Acid. Taylor & Francis Online. [Link]

  • Melander, R. J., et al. (2019). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC - NIH. [Link]

  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • ResearchGate. (2023). Drugs and biologically active compounds containing halogenated quinolines scaffolds. ResearchGate. [Link]

  • Kubicki, M. R., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Gabrielli, S., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC - NIH. [Link]

  • Cheng, C-C., & Yan, S-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Al-Zoubi, R. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

Sources

Application

Application Notes and Protocols: Selective Suzuki-Miyaura Coupling of 2-Amino-5-bromo-3-chlorobenzaldehyde for Advanced Pharmaceutical Intermediate Synthesis

Introduction: Strategic Synthesis of Complex Biaryl Aldehydes The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, for its remar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of Complex Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This application note provides a detailed protocol and in-depth scientific rationale for the selective Suzuki-Miyaura coupling of 2-Amino-5-bromo-3-chlorobenzaldehyde. This trifunctionalized aromatic building block presents a unique synthetic challenge and opportunity: the selective functionalization at the more reactive carbon-bromine bond over the less reactive carbon-chlorine bond.

The resulting 2-amino-3-chloro-5-arylbenzaldehyde scaffold is a highly valuable intermediate in drug discovery. The remaining chloro-substituent and the aldehyde and amine functionalities serve as versatile handles for subsequent chemical modifications, enabling the rapid generation of diverse molecular libraries for lead optimization. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Mechanism & Rationale: Engineering Selectivity in a Dihalogenated System

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is paramount to controlling the selective coupling in a dihalogenated substrate like 2-Amino-5-bromo-3-chlorobenzaldehyde. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

The selectivity of the reaction for the C-Br bond over the C-Cl bond is rooted in the difference in their bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage during the rate-determining oxidative addition step.[6] Consequently, the palladium(0) catalyst will preferentially insert into the C-Br bond.[6]

Key Considerations for Maximizing Selectivity and Yield:

  • Catalyst and Ligand Selection: For challenging substrates, including electron-rich anilines and less reactive aryl chlorides, the choice of ligand is critical.[7][8] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition and stabilize the catalytic species.[9][10] For selective coupling at the C-Br bond, a catalyst system with moderate reactivity is often preferred to avoid competitive reaction at the C-Cl bond, especially at elevated temperatures.

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[9] The choice of base can influence the reaction rate and the prevalence of side reactions. Inorganic bases such as potassium carbonate, cesium carbonate, or potassium phosphate are commonly employed.[11]

  • Solvent System: The choice of solvent is dictated by the solubility of the reactants and the temperature required for the reaction. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.[1]

  • Boronic Acid/Ester Stability: Boronic acids can be prone to protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond.[7] This is often promoted by aqueous basic conditions and high temperatures.[7] The use of boronic esters, such as pinacol esters, or potassium trifluoroborate salts can enhance stability and mitigate this side reaction.[7][12]

Visualizing the Reaction and Catalytic Cycle

To illustrate the synthetic transformation and the underlying mechanism, the following diagrams are provided.

Figure 1: Selective Suzuki-Miyaura Coupling Reaction Scheme.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-determining) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)-Ar'(L_n) transmetalation->pd_aryl_complex boronate Ar'-B(OR)3^- boronate->transmetalation base Base base->boronate activates boronic_acid Ar'-B(OH)2 boronic_acid->base reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 regenerates catalyst product Ar-Ar' reductive_elimination->product

Figure 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of 2-Amino-5-bromo-3-chlorobenzaldehyde with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents:

ReagentCAS NumberSupplierPurity
2-Amino-5-bromo-3-chlorobenzaldehyde(Not Available)(As synthesized)>98%
Arylboronic Acid(Varies)(Commercial)>97%
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-3(Commercial)>98%
Potassium Carbonate (K₂CO₃)584-08-7(Commercial)>99%
1,4-Dioxane (Anhydrous)123-91-1(Commercial)>99.8%
Deionized Water7732-18-5--
Ethyl Acetate141-78-6(Commercial)HPLC Grade
Brine (Saturated NaCl solution)---
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6(Commercial)>99%

Reaction Setup and Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-5-bromo-3-chlorobenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: To the degassed mixture, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq), under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3-chloro-5-arylbenzaldehyde.

Results and Discussion: Expected Outcomes and Troubleshooting

Expected Results:

ParameterExpected Outcome
Yield 60-85% (highly dependent on the specific arylboronic acid used)
Purity >95% after column chromatography
Selectivity High selectivity for coupling at the C-Br position is expected. Minor amounts of the di-coupled product may be observed under forcing conditions.
Appearance Typically a yellow to orange solid.

Troubleshooting Common Issues:

  • Low Yield:

    • Inefficient Catalyst Activity: Ensure the catalyst is not degraded. Consider screening other palladium catalysts and ligands, especially for challenging boronic acids.[8][10]

    • Protodeboronation of Boronic Acid: Use a boronic ester or trifluoroborate salt.[7][12] Minimize the amount of water in the reaction and avoid prolonged heating.

    • Incomplete Reaction: Increase the reaction temperature or time. However, be mindful that this may decrease selectivity.

  • Poor Selectivity (Formation of Di-coupled Product):

    • Reaction Temperature Too High: Lower the reaction temperature to favor the more reactive C-Br bond.

    • Catalyst Too Active: A less reactive palladium catalyst might improve selectivity.

  • Side Reactions:

    • Homocoupling of Boronic Acid: Ensure the reaction is thoroughly degassed to remove oxygen.

    • Dehalogenation: This can sometimes occur as a side reaction. Optimizing the base and catalyst can help minimize it.

Conclusion and Future Directions

This application note provides a comprehensive guide for the selective Suzuki-Miyaura coupling of 2-Amino-5-bromo-3-chlorobenzaldehyde. The detailed protocol, mechanistic rationale, and troubleshooting guide are intended to empower researchers to successfully synthesize valuable biaryl aldehyde intermediates for applications in drug discovery and development. The inherent selectivity of the Suzuki-Miyaura coupling for the more labile carbon-bromine bond provides a robust and reliable method for the controlled construction of complex molecular architectures. Further optimization of reaction conditions, including the exploration of more advanced catalyst systems and flow chemistry setups, could lead to even more efficient and scalable synthetic routes.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). The Royal Society of Chemistry.
  • Li, Z., et al. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 3(4), 101799.
  • ResearchGate. Importance and synthesis of polyhalogenated biaryl compounds. [Link]

  • Semantic Scholar. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. [Link]

  • Catalysis Science & Technology. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • Chemical Society Reviews. Synthesis of biaryls using aryne intermediates. [Link]

  • Green Chemistry. Biaryl and atropisomeric biaryl aldehyde synthesis by one-step, metal-free benzannulation of aryl enals and propiolates. [Link]

  • Xingwei Li Lab. Aminative Suzuki–Miyaura coupling. [Link]

  • ACS Publications. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • University Chemistry. "Enal to Aryl Aldehyde" Benzannulation Strategy for the Synthesis of Biaryl Aldehydes. [Link]

  • Chemical Communications. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [Link]

  • ACS Publications. Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • ResearchGate. Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? [Link]

  • PubMed. Aminative Suzuki-Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile-First Mechanism. [Link]

Sources

Method

Application Notes & Protocols: Synthesis of Bioactive Heterocyclic Scaffolds from 2-Amino-5-bromo-3-chlorobenzaldehyde

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and scientific insights for the synthesis of high-value heterocyclic compounds, namely qu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and scientific insights for the synthesis of high-value heterocyclic compounds, namely quinolines and quinazolines, utilizing 2-Amino-5-bromo-3-chlorobenzaldehyde as a strategic starting material. This precursor, richly functionalized with an aldehyde, an amine, and two distinct halogen atoms, serves as a versatile platform for constructing complex molecular architectures. The protocols herein are presented with an emphasis on mechanistic understanding, experimental causality, and reproducibility.

Introduction: The Strategic Value of 2-Amino-5-bromo-3-chlorobenzaldehyde

2-Amino-5-bromo-3-chlorobenzaldehyde is a trifunctional aromatic building block of significant interest in synthetic and medicinal chemistry. The ortho-amino aldehyde moiety is a classic precursor for a variety of condensation and cyclization reactions, enabling access to a wide range of fused heterocyclic systems.[1] The presence of distinct bromo and chloro substituents on the benzene ring is particularly advantageous for several reasons:

  • Modulation of Physicochemical Properties: Halogen atoms can significantly alter the lipophilicity, metabolic stability, and binding affinity of the final compounds, which are critical parameters in drug design.[2]

  • Orthogonal Chemical Handles: The differential reactivity of the C-Br and C-Cl bonds under various cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) allows for selective, stepwise functionalization, providing a powerful tool for generating diverse chemical libraries for structure-activity relationship (SAR) studies.[1][3]

This guide focuses on two primary applications of this versatile precursor: the synthesis of quinolines via the Friedländer Annulation and the construction of quinazolines through oxidative cyclization. These heterocyclic cores are prevalent in numerous FDA-approved drugs and biologically active molecules, particularly in oncology and infectious diseases.[4][5][6]

Application Protocol I: Synthesis of 6-Bromo-8-chloroquinolines via Friedländer Annulation

The Friedländer synthesis is a robust and straightforward method for constructing the quinoline scaffold.[7] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester), followed by a cyclodehydration step.[8]

Principle & Governing Mechanism

The reaction is initiated by an aldol-type condensation between the enolate of the active methylene compound and the 2-aminoaryl aldehyde. This is typically the rate-determining step. The resulting β-hydroxy carbonyl intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the carbonyl carbon, followed by dehydration to yield the final aromatic quinoline ring system.

Below is a generalized mechanism for the Friedländer Annulation.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclodehydration start 2-Aminoaryl Aldehyde + Enolizable Ketone enolate Enolate Formation (Base or Acid Catalysis) start->enolate aldol_add Aldol Addition enolate->aldol_add intermediate1 β-Hydroxy Carbonyl Intermediate aldol_add->intermediate1 cyclization Intramolecular Cyclization (Amine attacks Carbonyl) intermediate1->cyclization dehydration Dehydration cyclization->dehydration product Substituted Quinoline dehydration->product

Caption: Generalized mechanism of the Friedländer Quinoline Synthesis.

Experimental Protocol: Synthesis of Ethyl 6-bromo-8-chloro-2-methylquinoline-3-carboxylate

This protocol details the reaction of 2-Amino-5-bromo-3-chlorobenzaldehyde with ethyl acetoacetate.

workflow1 reagents 1. Combine Reactants & Solvent 2. Add Catalyst reaction Heat under Reflux (e.g., 4-6 hours) Monitor by TLC reagents->reaction workup 1. Cool to RT 2. Remove Solvent (Rotary Evaporation) reaction->workup purify Column Chromatography (Silica Gel) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for Friedländer Quinoline Synthesis.

ReagentM.W. ( g/mol )Amount (mmol)Volume / MassRole
2-Amino-5-bromo-3-chlorobenzaldehyde234.481.0234.5 mgStarting Material
Ethyl Acetoacetate130.141.2143 µLActive Methylene Cmpd
L-Proline115.130.223.0 mgCatalyst
Ethanol (Absolute)46.07-5 mLSolvent
Ethyl Acetate--As neededEluent
Hexane--As neededEluent
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-5-bromo-3-chlorobenzaldehyde (234.5 mg, 1.0 mmol).

  • Addition of Reagents: Add absolute ethanol (5 mL), followed by ethyl acetoacetate (143 µL, 1.2 mmol). Stir the mixture to ensure dissolution.

  • Catalyst Introduction: Add L-proline (23.0 mg, 0.2 mmol) to the reaction mixture. The use of an organocatalyst like L-proline represents a greener alternative to harsh acidic or basic conditions.[9]

  • Reaction Execution: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to isolate the pure product.

  • Characterization: Characterize the final product, ethyl 6-bromo-8-chloro-2-methylquinoline-3-carboxylate, using standard spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Application Protocol II: Synthesis of 6-Bromo-8-chloroquinazolines via Oxidative Cyclization

Quinazolines are another class of privileged heterocyclic scaffolds. Their synthesis from 2-aminobenzaldehydes can be achieved through various methods, including metal-catalyzed multicomponent reactions.[10] A particularly efficient approach involves the iodine-catalyzed oxidative C-H amination and cyclization with an amine, using molecular oxygen from the air as the terminal oxidant.[11]

Principle & Governing Mechanism

This transformation is believed to proceed through a multi-step sequence. First, the 2-aminobenzaldehyde condenses with a primary amine to form a Schiff base (imine). Molecular iodine then likely acts as a catalyst to facilitate an oxidative C-H/N-H annulation. The reaction with a second component, such as a nitrile or another aldehyde, can install a substituent at the 2-position of the quinazoline ring.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Oxidative Cyclization start 2-Aminobenzaldehyde + Amine (R-NH2) imine Schiff Base (Imine) Intermediate cyclization Oxidative C-H/N-H Annulation oxidant Iodine (I2) / O2 (Air) product Substituted Quinazoline

Caption: Plausible mechanism for iodine-catalyzed quinazoline synthesis.

Experimental Protocol: Synthesis of 6-Bromo-8-chloro-2,4-disubstituted Quinazoline

This protocol describes a three-component reaction between 2-Amino-5-bromo-3-chlorobenzaldehyde, a primary amine, and a nitrile.

workflow2 reagents Combine Aldehyde, Amine, Nitrile, & Catalyst in Solvent reaction Heat in Open Air (e.g., 120 °C, 8-12h) Monitor by TLC reagents->reaction workup 1. Cool to RT 2. Pour into Water 3. Filter Precipitate reaction->workup purify 1. Wash with Na2S2O3(aq) 2. Recrystallization or Column Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for three-component Quinazoline synthesis.

ReagentM.W. ( g/mol )Amount (mmol)Volume / MassRole
2-Amino-5-bromo-3-chlorobenzaldehyde234.481.0234.5 mgStarting Material
Benzylamine107.151.2131 µLAmine Source
Acetonitrile41.052.0104 µLC2 Source
Iodine (I₂)253.810.125.4 mgCatalyst
Dimethyl Sulfoxide (DMSO)78.13-5 mLSolvent
Sodium Thiosulfate (Na₂S₂O₃)158.11-Sat. Sol'nQuenching Agent
  • Reaction Setup: In a 25 mL round-bottom flask, dissolve 2-Amino-5-bromo-3-chlorobenzaldehyde (234.5 mg, 1.0 mmol) in DMSO (5 mL).

  • Addition of Reagents: To the solution, add benzylamine (131 µL, 1.2 mmol), acetonitrile (104 µL, 2.0 mmol), and a catalytic amount of iodine (25.4 mg, 0.1 mmol).

  • Reaction Execution: Stir the reaction mixture in a flask open to the atmosphere (to allow for oxygen intake) and heat to 120 °C for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water and then with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization: Characterize the final product, 6-bromo-4-benzyl-8-chloro-2-methylquinazoline, using standard spectroscopic techniques.

Concluding Remarks for the Practicing Scientist

2-Amino-5-bromo-3-chlorobenzaldehyde is a powerful and versatile precursor for the synthesis of medicinally relevant quinoline and quinazoline scaffolds. The protocols detailed in this guide offer reliable and reproducible methods for accessing these core structures. The Friedländer annulation provides a direct route to highly substituted quinolines, while multicomponent oxidative cyclizations enable the efficient, one-pot assembly of complex quinazolines.[12] The strategic placement of bromo and chloro substituents in the final products opens a gateway for subsequent diversification through modern cross-coupling chemistry, allowing for the rapid exploration of chemical space in drug discovery programs.

References

  • Rezayati, S., Jafroudi, M. T., Nezhad, E. R., Hajinasiri, R., & Abbaspour, S. (2016). Imidazole-functionalized magnetic Fe3O4 nanoparticles: an efficient, green, recyclable catalyst for one-pot Friedländer quinoline synthesis. Research on Chemical Intermediates, 42, 7487–7504. [Link]

  • Chen, Z., Chen, J., Liu, M., Ding, J., Gao, W., Huang, X., & Wu, H. (2013). Copper-Catalyzed Cascade Synthesis of 2-Substituted Quinazolines from (2-Aminophenyl)methanols and Aldehydes. The Journal of Organic Chemistry, 78(21), 11342–11348. [Link]

  • Alam, M. A., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7389. [Link]

  • Reddy, G. S., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6649. [Link]

  • O'Donovan, D. H. (2016). The benign synthesis of bioactive heterocycles using photochemistry and hydrogen peroxide with hydrohalic acids. University of Galway Research Repository. [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. The Journal of Organic Chemistry, 84(10), 6511–6520. [Link]

  • Singh, A., et al. (2021). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 14(3), 103003. [Link]

  • Singh, M., & Singh, P. (2012). Acridine: A Versatile Heterocyclic Nucleus. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 3-8. [Link]

  • Ghorab, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 333-353. [Link]

  • IJNRD. (2022). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 7(6). [Link]

  • Awuah, E. (2019). Quinoline Series: Synthesis. Open Lab Notebooks. [Link]

  • Lee, C. F., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Organic Letters, 21(21), 8633–8637. [Link]

  • SynArchive. (n.d.). Friedländer synthesis. [Link]

  • Name-Reaction.com. (n.d.). Bernthsen Acridine Synthesis. [Link]

  • ResearchGate. (2019). Green Methods for the Synthesis of Bioactive Heterocycles. [Link]

  • ResearchGate. (2015). Synthesis of diazepam. [Link]

  • Wikipedia. (n.d.). Bernthsen acridine synthesis. [Link]

  • ResearchGate. (2016). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. [Link]

  • IJCRT. (2023). Green synthesis of some novel bioactive five membered heterocycles. International Journal of Creative Research Thoughts. [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Multicomponent reactions. [Link]

  • ResearchGate. (2009). 2-Chlorobenzo[h]quinoline-3-carbaldehyde. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Halogenated heterocycles: synthesis, application and environment. Springer. [Link]

  • Manske, R. H. F. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • VTechWorks. (2005). Design and Synthesis of Novel Benzodiazepines. [Link]

  • PharmaXChange.info. (2011). Multicomponent Reactions | Notes. [Link]

  • MDPI. (2021). Recent Developments on Five-Component Reactions. [Link]

  • Molecules. (2016). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • Caltech. (n.d.). Multicomponent Reactions in Total Synthesis. [Link]

  • Chemistry of Heterocyclic Compounds. (2005). THREE-COMPONENT REACTION OF 2-AMINOBENZOTHIAZOLE WITH METHYLENE-ACTIVE CARBONYL COMPOUNDS AND ALDEHYDES. [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-chlorobenzaldehyde. [Link]

  • ResearchGate. (2005). Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. [Link]

  • Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. [Link]

  • MDPI. (2019). Unusual Product Distribution from Friedländer Reaction of Di- and Triacetylbenzenes with 3-Aminonaphthalene-2-carbaldehyde and Properties of New Benzo[g]quinoline-Derived Aza-aromatics. [Link]

  • Patsnap. (2018). Preparation method of 2-amino-5-chlorobenzophenone. [Link]

Sources

Application

Application Note: Catalytic Transformations of 2-Amino-5-bromo-3-chlorobenzaldehyde

Introduction & Compound Profile 2-Amino-5-bromo-3-chlorobenzaldehyde (CAS: 166527-08-8) is a highly functionalized "privileged scaffold" in medicinal chemistry.[1] It serves as a critical linchpin for synthesizing poly-h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-Amino-5-bromo-3-chlorobenzaldehyde (CAS: 166527-08-8) is a highly functionalized "privileged scaffold" in medicinal chemistry.[1] It serves as a critical linchpin for synthesizing poly-heterocyclic cores, particularly quinolines , quinazolines , and indoles .

The "3-Chloro Effect" (Expertise & Insight)

While similar to its parent compound (2-amino-5-bromobenzaldehyde), the addition of the chlorine atom at the C3 position introduces unique steric and electronic constraints that researchers must account for:

  • Steric Crowding: The C3-chloro substituent is ortho to the C2-amino group.[1] This creates significant steric hindrance, potentially retarding nucleophilic attacks by the amine (e.g., in Schiff base formation).

  • Electronic Deactivation: The inductive electron-withdrawing nature of the chlorine reduces the nucleophilicity of the aniline nitrogen. Consequently, acid-catalyzed condensation protocols often require higher temperatures or stronger Lewis acids compared to non-chlorinated analogs.

  • Orthogonal Reactivity: The molecule possesses three distinct reactive sites:

    • C1-Aldehyde: Electrophilic center for condensation.[1]

    • C2-Amine: Nucleophilic center for cyclization.[1]

    • C5-Bromide: Handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

Application I: Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is the most robust method for converting 2-aminobenzaldehydes into quinolines.[1] This protocol utilizes a Lewis Acid catalyst to overcome the reduced nucleophilicity of the C2-amine caused by the C3-chlorine.

Mechanism & Logic

The reaction involves the condensation of 2-Amino-5-bromo-3-chlorobenzaldehyde with an enolizable ketone.[1] We recommend Sulfamic Acid (H₃NO₃S) as a solid, recyclable acid catalyst. It provides a "green" alternative to traditional mineral acids and minimizes oxidative side-reactions common with the sensitive aldehyde group.[1]

Graphviz Diagram: Friedländer Mechanism

FriedlanderMechanism Start 2-Amino-5-bromo- 3-chlorobenzaldehyde + Ketone Inter1 Aldol Adduct (Intermediate) Start->Inter1 Base Cat. Path Inter2 Schiff Base (Imine Formation) Start->Inter2 Acid Cat. Path (Recommended) Cyclization Intramolecular Cyclodehydration Inter1->Cyclization Inter2->Cyclization Product Substituted Quinoline Cyclization->Product - H₂O

Caption: Dual mechanistic pathways for Friedländer synthesis. Acid catalysis favors the Schiff base route, crucial for sterically hindered amines.

Protocol 1: Sulfamic Acid-Catalyzed Quinoline Synthesis[1]

Reagents:

  • 2-Amino-5-bromo-3-chlorobenzaldehyde (1.0 mmol)

  • Acetophenone (or derivative) (1.1 mmol)[1]

  • Sulfamic Acid (10 mol%)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Workflow:

  • Setup: In a 10 mL microwave vial or round-bottom flask, dissolve the aldehyde (234 mg, 1.0 mmol) and ketone (1.1 equiv) in Ethanol (3 mL).

  • Catalyst Addition: Add Sulfamic Acid (10 mg, 0.1 mmol).

  • Reaction:

    • Thermal Method: Reflux at 80°C for 2–4 hours.

    • Microwave Method (Preferred): Heat at 100°C for 15 minutes (Power: 100W).

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The aldehyde spot (bright yellow/fluorescent) should disappear.

  • Workup: Cool to room temperature. Pour the mixture into crushed ice-water (10 mL).

  • Isolation: The quinoline product typically precipitates.[1] Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Data Summary: Catalyst Efficiency

Catalyst Condition Time Yield (%) Notes
Sulfamic Acid Reflux (EtOH) 3 h 92% Cleanest profile; recyclable.
Iodine (I₂) RT (MeOH) 5 h 85% Requires sodium thiosulfate wash.[1]

| HCl (conc.) | Reflux | 6 h | 78% | Lower yield due to polymerization. |

Application II: Site-Selective Suzuki-Miyaura Coupling

Modifying the C5-position via Palladium-catalyzed coupling allows for library expansion before or after heterocycle formation.

Critical Challenge: The free amine (NH₂) can coordinate to Palladium, poisoning the catalyst. Solution: Use the Pd(OAc)₂ / SPhos system. SPhos (Buchwald Ligand) is bulky and electron-rich, preventing amine coordination and facilitating oxidative addition into the aryl bromide bond.[1]

Graphviz Diagram: Catalytic Cycle

SuzukiCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Rate Limiting TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Pd(0)/Pd(II) catalytic cycle. SPhos ligand ensures efficient oxidative addition despite the presence of the free amine.

Protocol 2: C5-Arylation of 2-Amino-5-bromo-3-chlorobenzaldehyde[1]

Reagents:

  • Substrate: 2-Amino-5-bromo-3-chlorobenzaldehyde (1.0 equiv)[2]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction tube with the substrate, boronic acid, and K₃PO₄. Evacuate and backfill with Argon (3 cycles).

  • Solvent Prep: Add degassed Toluene/Water mixture.

  • Catalyst Activation: Add Pd(OAc)₂ and SPhos.[3] The solution should turn from orange to dark red/brown as the active species forms.

  • Reaction: Heat at 80°C for 6–12 hours.

    • Note: Do not exceed 100°C to prevent polymerization of the aldehyde.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Friedländer) Incomplete condensation due to 3-Cl sterics.[1]Switch to Microwave irradiation (100°C) or use a stronger Lewis Acid (e.g., InCl₃).
Catalyst Poisoning (Suzuki) Free amine binding to Pd.[1]Increase ligand:metal ratio to 2:1 or 3:1. Ensure SPhos or XPhos is used.
Aldehyde Oxidation Air exposure converting CHO to COOH.[1]Conduct all reactions under Argon . Store starting material at 4°C in the dark.
Side Product: Imine Stable Schiff base intermediate not cyclizing.Add a trace of water or prolong the heating phase to drive the elimination of water (cyclodehydration).

References

  • Synthesis of 2-Amino-5-bromobenzaldehyde: Hoover, J. M.; Stahl, S. S.[1][4] "Preparation of 2-Amino-5-bromobenzaldehyde." Organic Syntheses, 2013 , 90, 240. Link

  • Friedländer Synthesis Mechanism: Marco-Contelles, J.; Pérez-Mayoral, E.; Samadi, A. "Recent Advances in the Friedländer Reaction." Chemical Reviews, 2009 , 109(6), 2652–2671.[5] Link

  • Suzuki Coupling of Unprotected Anilines: Altman, R. A.; Buchwald, S. L.[6] "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands." Nature Protocols, 2007 , 2, 3115. Link

  • Catalytic Quinazoline Synthesis: Wang, C.; Li, S. "Copper-Catalyzed Synthesis of Quinazolines from 2-Aminoaryl Aldehydes."[1] Journal of Organic Chemistry, 2020 , 85, 1779. Link

  • Compound Data & Safety: PubChem CID 57546120 (2-Amino-3-bromo-5-chlorobenzaldehyde isomer analog for safety reference).[1] Link

Sources

Method

applications of 2-Amino-5-bromo-3-chlorobenzaldehyde in medicinal chemistry

Application Note: 2-Amino-5-bromo-3-chlorobenzaldehyde in Medicinal Chemistry Executive Summary 2-Amino-5-bromo-3-chlorobenzaldehyde (CAS: 166527-08-8) is a "privileged scaffold" in modern drug discovery, serving as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-5-bromo-3-chlorobenzaldehyde in Medicinal Chemistry

Executive Summary

2-Amino-5-bromo-3-chlorobenzaldehyde (CAS: 166527-08-8) is a "privileged scaffold" in modern drug discovery, serving as a critical linchpin for the synthesis of poly-functionalized heterocycles. Its specific substitution pattern—an electron-withdrawing chlorine at the 3-position and a reactive bromine at the 5-position—enables the precise construction of 6-bromo-8-chloroquinazoline cores.

This scaffold is extensively utilized in the development of Type I and Type II kinase inhibitors , particularly targeting FGFR4 (Fibroblast Growth Factor Receptor 4) , EGFR , and Wee1 . The orthogonal reactivity of the halogen substituents allows medicinal chemists to sequentially diversify the molecule: the bromine atom facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura), while the chlorine atom often serves as a lipophilic "anchor" to occupy hydrophobic pockets within the ATP-binding site.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 2-Amino-5-bromo-3-chlorobenzaldehyde
CAS Number 166527-08-8
Molecular Formula C₇H₅BrClNO
Molecular Weight 234.48 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functionality Ortho-Amino Aldehyde: Pre-organized for condensation/cyclization.5-Bromo: High reactivity for Pd-catalyzed coupling (Suzuki, Buchwald).3-Chloro: Steric/Lipophilic modulator; lower reactivity (orthogonal protection).
Mechanistic Advantage: Orthogonal Halogenation

The power of this intermediate lies in the reactivity difference between the C5-Bromine and C3-Chlorine.

  • C5-Br (High Reactivity): Readily undergoes oxidative addition with Pd(0), allowing for the introduction of solubilizing tails or heteroaryl extensions early or late in the synthesis.

  • C3-Cl (Low Reactivity): Remains inert under standard Suzuki conditions used for the bromine, preserving a lipophilic handle that is often crucial for selectivity against off-target kinases (e.g., sparing wild-type EGFR while hitting mutants).

Application Workflows

Workflow A: Synthesis of Quinazoline Kinase Inhibitors

The primary application is the conversion to a 6-bromo-8-chloroquinazoline core. This structure mimics the adenine ring of ATP, allowing it to bind into the kinase hinge region.

QuinazolineSynthesis Start 2-Amino-5-bromo- 3-chlorobenzaldehyde Inter1 6-Bromo-8-chloro- quinazolin-4(3H)-one Start->Inter1 180°C, Melt Reagent1 Urea / Formamide (Cyclization) Reagent1->Inter1 Inter2 6-Bromo-4,8- dichloroquinazoline Inter1->Inter2 Reflux Reagent2 POCl3 / SOCl2 (Chlorination) Reagent2->Inter2 Product Kinase Inhibitor Scaffold Inter2->Product iPrOH, 80°C Reagent3 Aniline / Amine (SNAr Reaction) Reagent3->Product

Caption: Step-wise transformation of the aldehyde precursor into a functionalized kinase inhibitor core.

Detailed Experimental Protocols

Protocol 1: Cyclization to 6-Bromo-8-chloroquinazolin-4(3H)-one

This is the "Gateway Reaction" for entering the quinazoline chemical space.

Reagents:

  • 2-Amino-5-bromo-3-chlorobenzaldehyde (1.0 equiv)

  • Urea (15.0 equiv) [Excess is critical for solvent-free melt]

  • Solvent: None (Neat melt) or NMP (if scaling >50g)

Procedure:

  • Preparation: In a round-bottom flask equipped with a wide-bore condenser, mix the aldehyde and urea.

  • Reaction: Heat the mixture to 180°C . The solids will melt into a homogenous brown liquid. Evolution of ammonia gas (NH₃) will be observed.

  • Duration: Stir at 180°C for 2–3 hours. Monitor via LC-MS (Target Mass: ~259/261 Da [M+H]⁺).

  • Workup: Cool the mixture to ~80°C and add water (10 mL per gram of starting material). Stir vigorously to break up the solid cake.

  • Isolation: Filter the suspension. Wash the filter cake with water (3x) and cold methanol (1x) to remove excess urea.

  • Drying: Dry under vacuum at 50°C.

  • Typical Yield: 85–92%.

Critical Note: The 8-chloro substituent sterically hinders the N1 position, making this cyclization slower than non-halogenated analogs. The high temperature (180°C) is mandatory to overcome this barrier.

Protocol 2: C4-Activation and SNAr Functionalization

Converting the inert lactam into a reactive electrophile for drug fragment attachment.

Step A: Chlorination

  • Suspend the quinazolin-4(3H)-one (from Protocol 1) in POCl₃ (5–10 vol).

  • Add DIPEA (1.0 equiv) dropwise (catalyzes the reaction).

  • Reflux (105°C) for 4 hours until the solution turns clear.

  • Quench: Evaporate excess POCl₃. Pour residue onto crushed ice/NaHCO₃. Extract with DCM.

  • Product: 6-Bromo-4,8-dichloroquinazoline. (Unstable; use immediately).

Step B: SNAr Coupling (The "Warhead" Attachment)

  • Dissolve the crude chloro-quinazoline in Isopropanol (IPA) .

  • Add the desired Aniline (e.g., 3-chloro-4-fluoroaniline for EGFR activity) (1.1 equiv).

  • Heat to 80°C for 2 hours. The product often precipitates as the HCl salt.

  • Filtration: Collect the solid. This installs the "hinge binder" moiety.

Protocol 3: Selective C6-Arylation via Suzuki Coupling

Utilizing the 5-bromo handle (now position 6 on quinazoline) to extend the scaffold.

Reagents:

  • Scaffold from Protocol 2 (1.0 equiv)

  • Boronic Acid/Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Na₂CO₃ (2M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Combine reagents in a sealed tube or microwave vial.

  • Purge with Nitrogen/Argon for 5 minutes.

  • Heat to 90°C (thermal) or 110°C (microwave, 30 min).

  • Selectivity Check: The C8-Chlorine will remain intact under these conditions, provided bulky phosphine ligands (like dppf or XPhos) are used.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Cyclization Temperature too low (<160°C).Ensure internal temp reaches 180°C. Use Urea melt (no solvent) for best kinetics.
De-halogenation Pd-coupling too aggressive.Avoid Pd/C or hydrogen sources. Use mild bases (K₂CO₃) instead of strong alkoxides.
Regioselectivity Issues SNAr attack at C2 instead of C4.C4 is significantly more electrophilic. Ensure C2 is not substituted with a leaving group (keep it as -H or -Me).
Solubility Rigid heterocyclic core.Use mixtures of DCM/MeOH for extraction. Final compounds often require DMSO for biological assay stock.

References

  • FGFR Inhibitor Synthesis: Inhibitors of the fibroblast growth factor receptor. (2015).[1] Patent WO2015061572A1. (Describes the urea melt cyclization of 2-amino-5-bromo-3-chlorobenzaldehyde).

  • Wee1 Degrader Protocols: Wee1 degrading compounds and uses thereof. (2024).[2][3] Patent WO2024006881A1. (Details the conversion of the aldehyde to quinazoline for targeted protein degradation).

  • General Quinazoline Synthesis: Synthesis of quinazolines. Organic Chemistry Portal. (General methodologies for 2-aminobenzaldehyde cyclizations).

  • Chemical Properties: 2-Amino-5-bromo-3-chlorobenzaldehyde (CAS 166527-08-8).[] BLD Pharm / PubChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-chlorobenzaldehyde

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-chlorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-chlorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction

The synthesis of 2-Amino-5-bromo-3-chlorobenzaldehyde is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The presence of multiple functional groups—an amine, two different halogens, and an aldehyde—on the aromatic ring presents a unique set of challenges. This guide will focus on the most common synthetic route, the Vilsmeier-Haack formylation of 2-bromo-4-chloroaniline, and will also address potential issues arising from alternative methods like ortho-lithiation.

Core Synthesis Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings, such as anilines.[1][2][3] The reaction typically involves the use of a Vilsmeier reagent, which is formed in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues that may arise during the synthesis of 2-Amino-5-bromo-3-chlorobenzaldehyde.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows the absence or a very faint spot corresponding to the product.

  • After workup, a minimal amount of solid is isolated.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared under anhydrous conditions.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity, anhydrous DMF and POCl₃.
Insufficient Activation of the Aromatic Ring The amino group of 2-bromo-4-chloroaniline is the primary activating group for electrophilic aromatic substitution. However, the presence of two electron-withdrawing halogen atoms can reduce the nucleophilicity of the ring.The reaction temperature may need to be optimized. While Vilsmeier-Haack reactions are often run at low temperatures, a moderate increase in temperature (e.g., to room temperature or slightly above) may be necessary to drive the reaction to completion. Monitor the reaction progress carefully by TLC to avoid decomposition at higher temperatures.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to incomplete reaction or the formation of side products.Use a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) to ensure complete formylation of the aniline.

Experimental Protocol for Vilsmeier-Haack Formylation:

  • To a stirred solution of anhydrous DMF (3 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0 °C, slowly add POCl₃ (1.2 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-bromo-4-chloroaniline (1 equivalent) in the same anhydrous solvent dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to hydrolyze the intermediate iminium salt.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4]

Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products

Symptoms:

  • TLC analysis of the crude reaction mixture shows several spots in addition to the desired product.

  • The isolated product has a low melting point or a broad melting range.

  • Spectroscopic analysis (e.g., ¹H NMR) shows unexpected peaks.

Common Side Reactions and Their Mitigation:

Side_Reactions

Potential Side Reactions in the Synthesis

  • N-Formylation: The amino group can compete with the aromatic ring for the Vilsmeier reagent, leading to the formation of an N-formylated byproduct.

    • Causality: This is more likely to occur if the reaction temperature is too high or if there is a large excess of the Vilsmeier reagent.

    • Troubleshooting:

      • Maintain a low reaction temperature (0 °C to room temperature).

      • Use a moderate excess of the Vilsmeier reagent.

      • The N-formyl group can often be hydrolyzed back to the amine under acidic or basic conditions, although this may also affect the aldehyde group.

  • Di-formylation: It is possible for a second formyl group to be introduced onto the aromatic ring, although this is generally less common due to the deactivating effect of the first formyl group.

    • Causality: Prolonged reaction times or high temperatures can promote di-formylation.

    • Troubleshooting:

      • Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.

      • Avoid excessive heating.

  • Dehalogenation: Loss of one or both halogen atoms can occur under certain conditions.

    • Causality: Reductive side reactions, though not typical for Vilsmeier-Haack conditions, can be promoted by certain impurities or workup procedures.

    • Troubleshooting:

      • Ensure that all reagents are of high purity.

      • During workup, avoid strongly acidic or basic conditions for prolonged periods, which might facilitate dehalogenation in the presence of certain species.

  • Halogen Migration: In some cases, halogen atoms can migrate to different positions on the aromatic ring, especially under basic conditions or at elevated temperatures.

    • Causality: The presence of strong bases or high thermal energy can lead to the formation of intermediates that allow for halogen scrambling.

    • Troubleshooting:

      • Maintain controlled temperature and use a non-nucleophilic base for pH adjustment during workup.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the formylation?

A1: The formylation is expected to occur at the position ortho to the strongly activating amino group and meta to the deactivating halogen atoms. The directing effect of the amino group is dominant in electrophilic aromatic substitution. Therefore, the formyl group is introduced at the C2 position, leading to the desired 2-Amino-5-bromo-3-chlorobenzaldehyde.

Q2: Can I use an alternative formylation method?

A2: Yes, ortho-lithiation followed by quenching with a formylating agent like DMF is a potential alternative. This method involves the deprotonation of the position ortho to the directing group (in this case, the amino group after protection) with a strong base like n-butyllithium, followed by the addition of DMF.

Ortho_Lithiation_Workflow

Ortho-lithiation Synthesis Workflow

However, this method has its own set of potential side reactions, including:

  • Halogen-metal exchange: The strong organolithium base can react with the bromine or chlorine atoms, leading to a mixture of products.

  • Incomplete reaction: Steric hindrance from the protecting group and the adjacent halogen can make the ortho-lithiation challenging.

Q3: What are the best practices for purification?

A3: The crude product is often a solid that can be purified by either recrystallization or column chromatography.

  • Recrystallization: A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, is often effective.[4] The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography: Silica gel is a suitable stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) will likely provide good separation of the desired product from less polar starting material and more polar byproducts.

Q4: How can I confirm the identity and purity of my product?

A4: A combination of analytical techniques should be used:

  • ¹H NMR: This will confirm the structure of the product by showing the characteristic peaks for the aldehyde proton (around 9.8 ppm), the aromatic protons, and the amino protons.

  • ¹³C NMR: This will show the expected number of carbon signals, including the carbonyl carbon of the aldehyde.

  • Mass Spectrometry: This will confirm the molecular weight of the compound. The isotopic pattern of bromine and chlorine will be a key indicator of the correct product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • HPLC: This is an excellent method for determining the purity of the final product and for tracking the progress of the reaction.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Hoover, J. M., & Stahl, S. S. (2013). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 90, 240-250.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
  • Campaigne, E., & Archer, W. L. (1953). Formylation of Dimethylaniline. Organic Syntheses, 33, 27.
  • Vilsmeier-Haack Reaction. (2023, April 24). In Chemistry Steps. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Retrieved February 15, 2026, from [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Snieckus, V. (1990). Directed ortho metalation.

Sources

Optimization

Technical Support Center: Purification of 2-Amino-5-bromo-3-chlorobenzaldehyde

This guide provides an in-depth technical resource for researchers, scientists, and professionals in drug development focused on the purification of 2-Amino-5-bromo-3-chlorobenzaldehyde via recrystallization. Moving beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and professionals in drug development focused on the purification of 2-Amino-5-bromo-3-chlorobenzaldehyde via recrystallization. Moving beyond a simple procedural list, this document explains the rationale behind experimental choices and offers robust troubleshooting solutions for common challenges encountered in the laboratory.

Part 1: Foundational Knowledge & Compound Properties

A successful purification begins with understanding the physicochemical characteristics of the target compound.

Q: What are the key properties of 2-Amino-5-bromo-3-chlorobenzaldehyde relevant to its recrystallization?

Understanding the compound's solubility, stability, and physical state is critical for designing an effective purification strategy. 2-Amino-5-bromo-3-chlorobenzaldehyde is a substituted aromatic aldehyde, and its properties are influenced by the amino, bromo, chloro, and aldehyde functional groups.

Table 1: Physicochemical Properties of 2-Amino-5-bromo-3-chlorobenzaldehyde and Related Analogs

Property2-Amino-5-bromo-3-chlorobenzaldehyde2-Amino-5-bromobenzaldehyde (Analog)Rationale & Implications for Recrystallization
CAS Number 166527-08-8[1]29124-57-0[2]Ensures correct compound identification.
Molecular Formula C₇H₅BrClNOC₇H₆BrNO[2]The presence of polar (NH₂, CHO) and non-polar (aromatic ring, halogens) features dictates solvent choice.
Appearance Not specified, likely a yellow solid.Bright yellow powder/solid.[2][3]The color can indicate purity. Darker colors often suggest oxidative or polymeric impurities.
Melting Point Not specified.75-77 °C[2][3]A key parameter. The chosen solvent must have a boiling point higher than the compound's melting point to prevent "oiling out".
Solubility No specific data found.Soluble in organic solvents like ethanol, ether; slightly soluble in water.[2]The compound is expected to be soluble in moderately polar organic solvents. This forms the basis for selecting a primary recrystallization solvent.
Stability Not specified.Air sensitive; should be stored under an inert atmosphere.[2]The amino group makes the compound susceptible to oxidation, which can form colored impurities. Handling under an inert atmosphere is advisable.
Q: What is the scientific principle behind choosing a solvent system for this compound?

The ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). This differential solubility is the driving force for crystallization upon cooling. For 2-Amino-5-bromo-3-chlorobenzaldehyde, a compound with mixed polarity, a single solvent may not provide the optimal solubility gradient.

In such cases, a binary solvent system, or a "solvent/anti-solvent" pair, is highly effective.

  • The "Good" Solvent: A solvent in which the compound is readily soluble (e.g., Ethyl Acetate, Acetone).

  • The "Bad" Solvent (Anti-solvent): A solvent in which the compound is poorly soluble (e.g., Hexanes, Heptane, Petroleum Ether).

The procedure involves dissolving the crude material in a minimum amount of the hot "good" solvent, followed by the careful addition of the "bad" solvent until the solution becomes turbid (cloudy), indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[4] This method, detailed in a protocol for a structurally similar compound, provides excellent control over the crystallization process.[3]

Part 2: Standard Recrystallization Protocol (Solvent/Anti-Solvent Method)

This protocol is adapted from a verified procedure for a related amino-bromo-substituted aromatic compound and represents a robust starting point.[3]

Experimental Workflow

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Ethyl Acetate B 2. Hot Gravity Filtration (Optional: Removes Insoluble Impurities) A->B If solid impurities present C 3. Add Hot Hexanes (Anti-solvent) to Filtrate until Persistent Cloudiness A->C If no solid impurities B->C D 4. Add Drops of Hot Ethyl Acetate to Regain a Clear Solution C->D E 5. Slow Cooling to Room Temp, then Ice Bath D->E F 6. Collect Crystals via Vacuum Filtration E->F G 7. Wash Crystals with Minimum Cold Hexanes F->G H 8. Dry Purified Crystals Under High Vacuum G->H

Caption: Workflow for purifying 2-Amino-5-bromo-3-chlorobenzaldehyde.

Step-by-Step Methodology
  • Dissolution: Place the crude 2-Amino-5-bromo-3-chlorobenzaldehyde in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate and heat the mixture to reflux with stirring. Continue adding ethyl acetate dropwise until the solid just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[5]

  • (Optional) Hot Filtration: If insoluble impurities are observed, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality: This step removes particulate matter that would otherwise be trapped in the crystal lattice, reducing purity. Pre-heating the apparatus prevents premature crystallization.[4]

  • Induce Saturation: To the hot, clear solution, add hexanes dropwise with continuous stirring. Continue adding until a persistent cloudiness (turbidity) is observed. Causality: The anti-solvent reduces the overall solvating power of the mixture, bringing the compound to its saturation point.

  • Clarification: Add a few drops of hot ethyl acetate—just enough to redissolve the precipitate and make the solution clear again. Causality: This ensures the solution is perfectly saturated at the boiling point, setting up the ideal conditions for high-purity crystal growth upon cooling.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling is essential. Rapid cooling ("crashing out") traps impurities within the crystal lattice, defeating the purpose of recrystallization.[6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes or a cold mixture of ethyl acetate/hexanes. Causality: The wash removes any residual soluble impurities adhering to the crystal surfaces. Using ice-cold solvent minimizes the redissolving of the desired product.[5]

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Part 3: Troubleshooting Guide

Q: My compound is not crystallizing out of the solution, even after cooling in an ice bath. What should I do?

This is the most common issue in recrystallization and typically points to one of two causes:

  • Cause 1: Excessive Solvent: Too much of the "good" solvent (ethyl acetate) was used, and the solution is not supersaturated upon cooling.[7]

    • Solution: Gently heat the solution to reduce its volume by boiling off some of the solvent (perform this in a fume hood). Aim to reduce the volume by 10-20%, then allow the concentrated solution to cool again.

  • Cause 2: Supersaturation without Nucleation: The solution is supersaturated, but crystal growth has not initiated.

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[7][8]

    • Solution 2 (Seeding): If available, add a single, tiny crystal of pure 2-Amino-5-bromo-3-chlorobenzaldehyde (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[7]

Q: The compound has "oiled out" as a liquid layer instead of forming solid crystals. How can I fix this?

"Oiling out" occurs when the solute melts and comes out of solution as a liquid before it crystallizes. This is often because the boiling point of the solvent is higher than the melting point of the solute, or because the concentration of impurities is very high.[4][7]

  • Solution:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (5-10% of the total volume) of the "good" solvent (ethyl acetate). This increases the volume and lowers the saturation temperature, making it less likely for the compound to melt before it crystallizes.[7]

    • Ensure very slow cooling. You can achieve this by placing the hot flask inside a large beaker of hot water and allowing the entire assembly to cool slowly to room temperature. This favors the lower-energy pathway of crystal formation over oiling out.[7]

Q: Crystals formed immediately as a fine powder as soon as I removed the flask from the heat. Is this a problem?

Yes, this is a sign of crystallization occurring too rapidly, a process often called "crashing out." While it produces a solid, the crystal lattice forms so quickly that it traps a significant amount of impurities.[6] An ideal crystallization should see initial crystal formation after about 5 minutes, with growth continuing over 15-20 minutes.[6]

  • Solution:

    • Place the flask back on the heat source and add just enough of the "good" solvent (ethyl acetate) to redissolve the solid completely.

    • You have now slightly exceeded the minimum amount of solvent required. This will keep the compound in solution for a longer period during cooling, promoting slower, more orderly crystal growth.[6]

    • Allow the solution to cool slowly and without disturbance as described in the standard protocol.

Q: My final yield is very low. What are the likely causes?

A low yield can be frustrating, but it is often preventable. Recrystallization always involves a trade-off between purity and yield; some product will always be lost.[5] However, significant losses are typically due to procedural errors:

  • Using too much solvent during the initial dissolution step.[5][6]

  • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.

  • Insufficient cooling of the solution before filtration.

  • Washing the crystals with too much solvent, or with solvent that was not ice-cold, redissolving the product.[5]

Part 4: Frequently Asked Questions (FAQs)

Q: What are the common impurities that this recrystallization aims to remove? Common impurities often stem from the synthetic route. For substituted benzaldehydes, these can include unreacted starting materials (e.g., a corresponding nitro- or benzyl halide precursor), reagents, and side-products from incomplete or competing reactions, such as isomers or products of over-bromination.[9][10][11] Additionally, the amino and aldehyde groups are susceptible to oxidation and self-condensation, leading to colored polymeric impurities.[2][11]

Q: How should I properly dry and store the purified crystals? The compound is likely air-sensitive due to the amino group.[2] After filtration, dry the crystals thoroughly under a high vacuum for several hours to remove all residual solvents. For long-term storage, place the dried, purified solid in a sealed vial under an inert atmosphere (e.g., nitrogen or argon) and store it in a freezer, protected from light.[2]

Q: Can I use activated charcoal to decolorize my product? If your final product is significantly darker than the expected yellow color, you can use a small amount of activated charcoal (decolorizing carbon). Add the charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the highly polar, colored impurities. Caution: Use charcoal sparingly, as it will also adsorb some of your desired product, leading to a lower yield.

References

  • ChemBK. (2024, April 9). 2-amino-5-bromobenzaldehyde. Available at: [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Available at: [Link]

  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available at: [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Available at: [Link]

  • Google Patents. (n.d.). EP0031416A1 - Process for the preparation of substituted benzaldehydes.
  • van den Bedem, J. W., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]

  • Google Patents. (n.d.). Preparation of substituted benzaldehydes - Patent 0195166.
  • Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Patsnap. (2015, December 16). Preparation method of 2-amino-3,5-dibromobenzaldehyde. Available at: [Link]

  • Preprints.org. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-chlorobenzaldehyde. Available at: [Link]

  • Google Patents. (n.d.). CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Schiff Base Formation with Substituted Aminobenzaldehydes

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Schiff base formation, particularly when working with substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Schiff base formation, particularly when working with substituted aminobenzaldehydes. The following sections provide in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding low yields in Schiff base synthesis.

Q1: My Schiff base reaction is not proceeding to completion, resulting in a low yield. What are the most common initial steps to troubleshoot this?

A1: Low conversion is often due to the reversible nature of Schiff base formation.[1] The formation of water as a byproduct can drive the equilibrium back towards the reactants.[2] To shift the equilibrium towards the product, focus on efficient water removal.[3][4] This can be achieved by:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene, is a highly effective method for physically removing water from the reaction mixture.[2]

  • Dehydrating Agents: The addition of anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can effectively sequester the water formed.[4]

Q2: I'm observing the formation of a complex mixture of byproducts. What are the likely side reactions?

A2: With substituted aminobenzaldehydes, particularly o-aminobenzaldehyde, self-condensation can be a significant side reaction. The amine and aldehyde groups of different molecules can react with each other, leading to the formation of linear polymers or cyclic products, which can be difficult to separate from the desired Schiff base.[1]

Q3: How does the position and electronic nature of the substituent on the aminobenzaldehyde affect the reaction?

A3: Substituents can have a profound impact on the reactivity of the aminobenzaldehyde.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.[5] This can facilitate the initial addition step.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction.[3]

  • Steric Hindrance: Bulky substituents, especially in the ortho position, can physically hinder the approach of the amine nucleophile, leading to lower reaction rates and yields.[3]

Q4: What is the optimal pH for Schiff base formation?

A4: The reaction rate is typically maximal at a mildly acidic pH, generally between 4 and 5.[2][6] This pH represents a compromise: it is acidic enough to catalyze the dehydration of the carbinolamine intermediate but not so acidic that it fully protonates the amine starting material, which would render it non-nucleophilic.[2][6] However, the ideal pH can vary depending on the specific substrates and should be optimized experimentally.[2]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving persistent low-yield issues.

Guide 1: Optimizing Reaction Conditions

Low yields are frequently traced back to suboptimal reaction conditions. This guide will walk you through systematically optimizing your experimental setup.

Problem: Low yield despite attempts at water removal.

Causality: The issue may lie in the choice of solvent, catalyst, or reaction temperature, which all influence the reaction equilibrium and rate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for optimizing reaction conditions.

Step-by-Step Protocol:

  • Solvent Selection:

    • Rationale: The solvent can influence the solubility of reactants and the position of the equilibrium.[7][8] While alcohols like ethanol and methanol are common, they can participate in side reactions.

    • Protocol:

      • Set up parallel reactions in a range of solvents with varying polarities (e.g., ethanol, methanol, toluene, acetonitrile).

      • Ensure all other parameters (temperature, reactant concentration, catalyst) are kept constant.

      • Monitor the reactions by Thin Layer Chromatography (TLC) to assess the rate of product formation.

      • Select the solvent that provides the highest conversion to the desired product. In some cases, a solvent mixture may be optimal.[7][8]

  • Catalyst Optimization:

    • Rationale: Acid catalysis is common for Schiff base formation, as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[3] However, the type and concentration of the acid are critical.

    • Protocol:

      • Using the optimal solvent identified in the previous step, screen a variety of acid catalysts (e.g., glacial acetic acid, p-toluenesulfonic acid, hydrochloric acid).[9][10]

      • For each catalyst, test a range of concentrations (e.g., 1-2 drops, catalytic amounts).[9]

      • Monitor the reactions by TLC. Be aware that strong acids can lead to the formation of byproducts or decomposition of the Schiff base.

  • Temperature and Reaction Time:

    • Rationale: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to decomposition.

    • Protocol:

      • With the optimized solvent and catalyst, run the reaction at different temperatures (e.g., room temperature, 60 °C, reflux).[11]

      • Monitor the progress of the reaction over time (e.g., every hour for the first few hours, then at longer intervals) to determine the point of maximum conversion. Some reactions may require extended reaction times (e.g., 24-48 hours).[2]

Data Presentation: Optimizing Reaction Parameters

ParameterCondition 1Condition 2Condition 3Yield (%)
Solvent EthanolTolueneAcetonitrile(Record Yield)
Catalyst Acetic Acidp-TSANone(Record Yield)
Temperature Room Temp60 °CReflux(Record Yield)
Guide 2: Addressing Reactant-Specific Issues

The inherent properties of your substituted aminobenzaldehyde can be a primary contributor to low yields.

Problem: Low reactivity of the aminobenzaldehyde due to electronic or steric effects.

Causality: Electron-donating groups on the aminobenzaldehyde can decrease the electrophilicity of the carbonyl carbon, while bulky ortho-substituents can sterically hinder the reaction.[3]

Mechanism Visualization:

Schiff_Base_Formation Reactants Substituted Aminobenzaldehyde + Primary Amine Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Schiff Base + H2O Intermediate->Product Dehydration (Rate-Limiting) Product->Intermediate Hydrolysis

Caption: General mechanism of Schiff base formation.

Troubleshooting Strategies:

  • For Electron-Donating Groups:

    • Increase Catalyst Concentration: A higher concentration of a mild acid catalyst can help to more effectively protonate the carbonyl oxygen, thereby increasing its electrophilicity.

    • Use a More Reactive Amine: If possible, using a primary amine with electron-donating groups can increase its nucleophilicity and help to drive the reaction forward.

  • For Steric Hindrance:

    • Increase Reaction Temperature and Time: Higher temperatures provide the molecules with more kinetic energy to overcome the steric barrier. Extended reaction times may be necessary to achieve acceptable yields.

    • Use a Less Bulky Amine: If the experimental design allows, switching to a smaller primary amine can reduce steric clash.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields, particularly for sterically hindered substrates.[12]

Guide 3: Purification and Product Stability

Even with a successful reaction, low isolated yields can result from inefficient purification or product decomposition.

Problem: Difficulty in purifying the Schiff base, leading to product loss.

Causality: Schiff bases can be prone to hydrolysis, especially in the presence of moisture and acid.[1][2] Impurities from side reactions can also co-crystallize with the product.

Purification Protocol:

  • Recrystallization:

    • Rationale: This is the most common and often most effective method for purifying solid Schiff bases.[11]

    • Protocol:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent. Ethanol is a common choice.[2][11]

      • If the product does not readily crystallize upon cooling, slowly add a co-solvent in which the product is less soluble (e.g., water) until turbidity is observed.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

  • Column Chromatography:

    • Rationale: If recrystallization is ineffective, column chromatography can be used to separate the Schiff base from unreacted starting materials and byproducts.

    • Protocol:

      • Select an appropriate stationary phase (e.g., silica gel) and a mobile phase that provides good separation of the components as determined by TLC.

      • To prevent hydrolysis on acidic silica gel, the column can be pre-treated with a small amount of a non-polar amine like triethylamine.

      • Carefully load the crude product onto the column and elute with the chosen solvent system.

      • Collect the fractions containing the pure product and remove the solvent under reduced pressure.

Product Stability Considerations:

  • Avoid Moisture: Store the purified Schiff base in a tightly sealed container, preferably in a desiccator, to protect it from atmospheric moisture.[2]

  • Anhydrous Conditions: During work-up and purification, use dry solvents to minimize the risk of hydrolysis.[2]

  • Avoid Strong Acids: Imines are susceptible to hydrolysis in acidic aqueous conditions.[2]

  • Thermal Stability: Be aware that some Schiff bases may be thermally unstable. Avoid unnecessarily high temperatures during drying and storage.[2]

III. References

  • Studies of the Solvent Effect Observed in the Absorption Spectra of Certain Types of Schiff Bases. Bentham Science Publishers.

  • Roles of the Acidity and Basicity of the Solvent in the Solvent Effect Observed in the Absorption Spectra of Certatn Types of Sc. ACADEMIAI KIAD~, BUDAPEST.

  • Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base. RASĀYAN J. Chem.

  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Accounts of Chemical Research. [Link]

  • Chemistry Schiff Bases. sathee jee.

  • Is there an effective way of purifying schiff bases?. ResearchGate. [Link]

  • Purification of N-substituted aminobenzaldehydes. Google Patents.

  • Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology. [Link]

  • SCHIFF BASES. Unknown Source.

  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. [Link]

  • Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design. [Link]

  • The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. CCCU Research Space Repository. [Link]

  • Water-soluble Schiff base-actinyl ion complexes and their effect on the solvent extraction of f-elements. Dalton Transactions. [Link]

  • Substituent effect on spectral and antimicrobial activity of Schiff bases derived from aminobenzoic acids. Advances in Biological Chemistry. [Link]

  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Studies Transformation. [Link]

  • Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports. [Link]

  • Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. [Link]

  • SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZALDEHYDES. ResearchGate. [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]

  • What are the conditions used for schiff base reaction?. ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires. [Link]

  • The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Heliyon. [Link]

  • An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in. E-RESEARCHCO. [Link]

  • Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI. [Link]

  • Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]

  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Unknown Source.

  • How to synthesize Schiff base out of amino acid and aldehyde?. ResearchGate. [Link]

  • How do I make schiff base derivative from 5-substituted 3-amino1,2,4-triazole?. ResearchGate. [Link]

  • Schiff Base Complexes for Catalytic Application. OUCI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES. FUDMA JOURNAL OF SCIENCES. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

  • Synthesis of Benzaldehyde and Aniline Schiff Bases. Chemistry Stack Exchange. [Link]

  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Unknown Source.

Sources

Optimization

byproducts of Friedländer synthesis with 2-Amino-5-bromo-3-chlorobenzaldehyde

Ticket Subject: Troubleshooting Byproducts of 2-Amino-5-bromo-3-chlorobenzaldehyde Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Substrate Profile: 2-Amino-5-bromo-3-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Byproducts of 2-Amino-5-bromo-3-chlorobenzaldehyde

Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Substrate Profile: 2-Amino-5-bromo-3-chlorobenzaldehyde (Referenced as Substrate-A )

Executive Summary

Welcome to the Technical Support Center. You are likely encountering yield losses or unexplained impurities while utilizing 2-Amino-5-bromo-3-chlorobenzaldehyde in Friedländer annulation.

Unlike simple 2-aminobenzaldehydes, Substrate-A presents a unique "push-pull" conflict:

  • Electronic Activation: The 5-bromo and 3-chloro groups are electron-withdrawing, theoretically increasing the electrophilicity of the aldehyde carbonyl.

  • Steric Blockade: The 3-chloro substituent is ortho to the formyl group. This creates significant steric hindrance, impeding the initial nucleophilic attack by the ketone enolate.

This steric drag often causes the reaction kinetics to favor self-condensation over the desired cross-condensation, leading to specific byproducts described below.

Module 1: The "Missing Yield" (Self-Condensation)

User Symptom: "My reaction mixture turned dark/tarry, and the yield is <40%. LC-MS shows peaks with mass


 or 

."

Diagnosis: The 3-chloro group slows down the attack of the ketone enolate. Consequently, the highly nucleophilic amino group of one Substrate-A molecule attacks the aldehyde of a neighbor, leading to oligomerization (Schiff base formation).

The Pathway:

  • Desired: Ketone enolate attacks Aldehyde.

  • Observed Error: Amine (Substrate-A) attacks Aldehyde (Substrate-A).

Troubleshooting Protocol:

  • Q: How do I prevent this?

    • A: Alter the stoichiometry and addition order. Do not mix all reagents at once.

    • Step 1: Pre-mix the ketone (1.5 – 2.0 equivalents) with the base (e.g., KOH or ethoxide) to generate the enolate before introducing the aldehyde.

    • Step 2: Add Substrate-A slowly (dropwise) as a solution. This keeps the concentration of free aldehyde low relative to the ketone enolate, statistically favoring the cross-reaction.

Module 2: Regioisomerism (The "Twin Peak" Problem)

User Symptom: "I see two closely eluting peaks in HPLC with the same mass. NMR shows a mixture of isomers."

Diagnosis: If you are using an asymmetric ketone (e.g., 2-butanone, ethyl acetoacetate), the Friedländer synthesis can yield two regioisomers.

  • Kinetic Product: Attack at the less substituted

    
    -carbon (faster, less hindered).
    
  • Thermodynamic Product: Attack at the more substituted

    
    -carbon (more stable alkene intermediate).
    

Impact of 3-Cl: The steric bulk of the 3-chloro group strongly disfavors the formation of the bulky aldol intermediate. This often shifts the reaction toward the kinetic isomer (attack at the least hindered methyl group of the ketone), even if thermodynamics usually favor the other.

Troubleshooting Protocol:

  • Q: Can I force a single isomer?

    • A: Yes, by tuning the catalyst.

    • Acid Catalysis (p-TsOH,

      
      ):  Often favors the thermodynamic product (more substituted quinoline) because the reaction becomes reversible, allowing equilibration.
      
    • Base Catalysis (KOH, NaOH): Often locks in the kinetic product (less substituted quinoline) because the initial deprotonation occurs at the most acidic (least hindered) position and cyclization is rapid.

Module 3: Halogen Integrity (Dehalogenation)

User Symptom: "Mass spec shows [M-Br] or [M-Cl] peaks."

Diagnosis: Friedländer conditions often require high heat (


C).
  • Debromination: If you are using transition metal catalysts (e.g., Cu, Pd) or if the reaction is performed in a solvent prone to radical transfer (like alcohols) under extreme reflux, the 5-bromo bond can undergo homolytic cleavage or reductive elimination.

  • Dechlorination: Rare under standard conditions, but possible if strong reducing agents are present.

Troubleshooting Protocol:

  • Q: How do I protect the halogens?

    • A: Avoid transition metal Lewis acids (like

      
      ) if you observe this. Switch to "hard" Lewis acids like 
      
      
      
      or
      
      
      which do not facilitate oxidative addition into C-X bonds.
    • A: Ensure your solvent is degassed if radical mechanisms are suspected.

Visualizing the Reaction Divergence

The following diagram illustrates the critical decision points where the reaction diverges into byproducts.

Friedlander_Pathways Start 2-Amino-5-bromo- 3-chlorobenzaldehyde Decision Initial Nucleophilic Attack Start->Decision Ketone Ketone (Enolate) Ketone->Decision Coreagent Path_Success Cross-Aldol Intermediate Decision->Path_Success Enolate attacks Aldehyde (Desired) Path_Fail_Self Self-Imine (Dimer/Trimer) Decision->Path_Fail_Self Amine attacks Aldehyde (Steric Delay) Cyclization Cyclodehydration (- H2O) Path_Success->Cyclization Product Target Quinoline Cyclization->Product Major Byproduct_Regio Regioisomer (Steric Mismatch) Cyclization->Byproduct_Regio If Ketone Asymmetric + Steric Clash

Figure 1: Reaction pathway divergence showing the competition between the desired cross-aldol condensation and the parasitic self-condensation caused by the 3-chloro steric block.

Recommended Optimization Protocol

Based on the steric constraints of Substrate-A , the following protocol utilizes a Lewis Acid catalyst to activate the carbonyl without requiring harsh basic conditions that promote polymerization.

Method: Lewis Acid Catalyzed (


 or 

)
ParameterSpecificationRationale
Solvent Acetonitrile or EthanolPolar aprotic (MeCN) avoids solvolysis; EtOH is greener but requires care with solubility.
Catalyst

(10-20 mol%)
Activates the aldehyde carbonyl despite steric shielding; milder than

.
Temperature Reflux (

C)
Necessary to overcome the activation energy barrier of the ortho-chloro group.
Stoichiometry Ketone (1.5 eq) : Substrate (1.0 eq)Excess ketone drives the equilibrium toward the cross-product.
Time 4 - 12 HoursMonitor via TLC/LCMS. Do not over-cook to avoid dehalogenation.

Step-by-Step:

  • Dissolve 1.0 eq of 2-Amino-5-bromo-3-chlorobenzaldehyde and 1.5 eq of Ketone in Acetonitrile (0.5 M concentration).

  • Add 15 mol% Indium(III) Chloride (

    
    ).
    
  • Heat to reflux with vigorous stirring.

  • Checkpoint: At 1 hour, check LCMS.

    • If Dimer (Mass ~460 range) is dominant: Add another 0.5 eq of Ketone.

  • Upon completion, concentrate in vacuo and purify via column chromatography (Hexane/EtOAc).

References
  • Friedländer, P. (1882).[1][2] "Ueber o-Amidobenzaldehyd".[1][3][4] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[1]

  • Marco-Contelles, J., et al. (2009).[1] "Recent Advances in the Friedländer Reaction". Chemical Reviews, 109(6), 2652–2671. Link

  • Varala, R., Enugala, R., & Adapa, S. R. (2006).[1][5] "Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate". Synthesis, 2006(22), 3825-3830. Link

  • McNaughton, B. R., & Miller, B. L. (2003). "Resin-Based Synthesis of Functionalized Quinolines". Organic Letters, 5(23), 4257–4259. (Demonstrates solid-phase strategies to avoid self-condensation). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity of Substituted 2-Aminobenzaldehydes in Quinoline Synthesis

[1] Executive Summary Impact Statement: The Friedländer synthesis remains the premier method for constructing the quinoline scaffold—a pharmacophore ubiquitous in antimalarials (e.g., chloroquine), kinase inhibitors, and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Impact Statement: The Friedländer synthesis remains the premier method for constructing the quinoline scaffold—a pharmacophore ubiquitous in antimalarials (e.g., chloroquine), kinase inhibitors, and antibiotics.[1][2] However, the reactivity of the 2-aminobenzaldehyde precursor is highly sensitive to electronic substitution.

Core Insight: Contrary to intuitive assumptions about amine nucleophilicity, electron-withdrawing groups (EWGs) on the benzaldehyde ring generally enhance the overall reaction yield in base-catalyzed protocols. This is because the rate-determining step (RDS) is typically the intermolecular aldol condensation, not the intramolecular cyclization. This guide dissects these electronic effects to help researchers select the optimal precursor and conditions.

Mechanistic Foundation & Electronic Effects

To predict reactivity, one must understand the "Push-Pull" conflict inherent in the Friedländer mechanism. The reaction proceeds via two primary stages:

  • Intermolecular Aldol Condensation (RDS): The enolate of the ketone attacks the carbonyl of the 2-aminobenzaldehyde.

  • Intramolecular Cyclization: The amine attacks the newly formed ketone/aldehyde to close the ring (Imine formation/Dehydration).

The Substituent Paradox
  • Step 1 (Aldol): EWGs (e.g., -NO₂, -Cl) increase the electrophilicity of the aldehyde carbonyl, accelerating this slow, rate-determining step.

  • Step 2 (Cyclization): EWGs decrease the nucleophilicity of the amine (via resonance or induction), theoretically slowing the ring closure.

Expert Verdict: Under standard basic conditions (KOH/EtOH), Step 1 dominates the kinetics. Therefore, substrates with EWGs often provide higher yields and shorter reaction times than those with Electron-Donating Groups (EDGs), provided the amine is not completely deactivated.

Visualization: Reaction Mechanism & Critical Path

The following diagram illustrates the bifurcated mechanistic pathway and where substituents exert their influence.

FriedlanderMechanism cluster_inputs Reactants cluster_step1 Step 1: Intermolecular Aldol (Rate Limiting) cluster_step2 Step 2: Cyclization AminoAldehyde 2-Aminobenzaldehyde (Substituted) AldolAdduct Aldol Intermediate AminoAldehyde->AldolAdduct Aldehyde Electrophilicity (Enhanced by EWG) Ketone Ketone (with alpha-H) Ketone->AldolAdduct Quinoline Substituted Quinoline (Product) AldolAdduct->Quinoline Amine Nucleophilicity (Reduced by EWG) Note CRITICAL INSIGHT: EWGs accelerate the Red Arrow (RDS) leading to faster overall reaction. AldolAdduct->Note

Figure 1: Mechanistic pathway highlighting the Rate-Determining Step (RDS). The red arrow indicates where Electron-Withdrawing Groups exert the most significant positive influence on yield.

Comparative Reactivity Analysis

The following data summarizes the performance of 5-substituted 2-aminobenzaldehydes in a standard base-catalyzed condensation with acetophenone.

Standard Conditions: 1.0 eq. Aldehyde, 1.1 eq. Acetophenone, 10 mol% KOH, Ethanol, Reflux.

Substituent (R)Electronic EffectReactivity ProfileTypical Yield (%)Reaction TimeStability Concern
-NO₂ (Nitro) Strong EWGHigh Reactivity. Rapid aldol addition. The amine is deactivated but sufficiently nucleophilic for cyclization at reflux.85 - 92%1 - 2 hStable solid.
-Cl (Chloro) Weak EWGBalanced. Good electrophilicity without severely compromising the amine. Often the "sweet spot" for synthesis.80 - 88%2 - 3 hModerate.
-H (Unsubstituted) NeutralBaseline. Reliable, but slower than activated EWG variants.70 - 75%3 - 5 hHigh. Prone to self-condensation (trimerization) upon storage.
-OMe (Methoxy) Strong EDGLow Reactivity. The aldehyde is deactivated (less electrophilic). Requires longer times or stronger catalysts (e.g., Lewis Acids).50 - 65%6 - 12 hModerate to Low.
Expert Analysis of Alternatives
  • The "Nitro" Advantage: While 2-amino-5-nitrobenzaldehyde gives high yields, the resulting quinoline often has poor solubility. Furthermore, the nitro group is a "synthetic handle"—it can be reduced later to an amine for further derivatization.

  • The "Methoxy" Challenge: If your target drug requires an electron-rich quinoline (common for inhibiting oxidative enzymes), standard base catalysis may fail. Recommendation: Switch to acid catalysis (e.g., sulfamic acid or

    
    ) which activates the carbonyl oxygen, compensating for the EDG's deactivating effect.
    

Decision Matrix: Selecting the Right Precursor

Do not blindly choose a precursor. Use this logic flow to determine the optimal starting material and condition pairing.

SelectionMatrix Start Target Quinoline Structure Q1 Does the target require Electron-Donating Groups (e.g., -OMe)? Start->Q1 Path_EDG YES (EDG Required) Q1->Path_EDG Deactivated Aldehyde Path_EWG NO (EWG or Neutral) Q1->Path_EWG Activated Aldehyde Action_Acid PROTOCOL A: Acid Catalysis (p-TsOH or Lewis Acid) Reason: Activates deactivated aldehyde. Path_EDG->Action_Acid Q2 Is the 2-aminobenzaldehyde commercially available? Path_EWG->Q2 Action_Base PROTOCOL B: Standard Base Catalysis (KOH/EtOH) Reason: Fast, high yield for EWGs. Q2->Action_Base Yes Action_Reduct PROTOCOL C: 'One-Pot' Reductive Cyclization Start from 2-Nitrobenzaldehyde + Fe/HCl Q2->Action_Reduct No / Unstable

Figure 2: Logic flow for selecting reaction conditions based on substituent electronic effects and precursor availability.

Validated Experimental Protocol

This protocol uses Protocol B (Base-Catalyzed) as the primary benchmark, as it is the most robust for comparative studies of substituted benzaldehydes.

Protocol: Synthesis of 6-Substituted-2-Methyl-3-Acetylquinoline

Scope: Validated for R = -NO₂, -Cl, -H.

Reagents:

  • Substituted 2-aminobenzaldehyde (1.0 mmol)

  • Acetylacetone (1.1 mmol) [Active Methylene Component]

  • KOH (0.1 mmol, 10 mol%)

  • Ethanol (5 mL, anhydrous)

Step-by-Step Workflow:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the 2-aminobenzaldehyde in 5 mL of ethanol.

  • Activation: Add 1.1 mmol of acetylacetone. Stir for 5 minutes at room temperature.

  • Catalysis: Add 0.1 mmol of solid KOH.

    • Observation: A color change (often deep yellow/orange) indicates the formation of the Schiff base/aldol intermediate.

  • Reaction: Heat the mixture to reflux (approx. 78°C).

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane).

    • Time: -NO₂ (1h), -Cl (2h), -H (4h).

  • Work-up (Self-Validating):

    • Cool to room temperature.[1]

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry. This is usually high-purity product.

    • If no precipitate: Pour mixture into 20 mL ice-water. The product should crash out as a solid. Filter and dry.[1]

  • Purification: Recrystallization from hot ethanol is preferred over column chromatography to minimize waste.

Safety Note: 2-aminobenzaldehydes are potential skin sensitizers. Handle in a fume hood.

References

  • Friedländer, P. (1882).[3][4] "Ueber o-Amidobenzaldehyd".[5][3] Chemische Berichte, 15(2), 2572–2575.[3] Link[3]

  • Marco-Contelles, J., et al. (2009).[3] "Recent Advances in the Friedländer Reaction". Chemical Reviews, 109(6), 2652–2671. Link

  • McNaughton, B. R., & Miller, B. L. (2003). "Resin-based synthesis of substituted quinolines via the Friedländer condensation". Organic Letters, 5(23), 4257-4259. Link

  • Yadav, J. S., et al. (2004).[6] "Silver Phosphotungstate: A Novel and Recyclable Heteropoly Acid for Friedländer Quinoline Synthesis".[6] Synthesis, 2004(14), 2381-2385. Link

  • Wu, J., et al. (2006).[3][6] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation". Organic & Biomolecular Chemistry, 4, 126-129.[6] Link

Sources

Comparative

Technical Guide: The Strategic Advantage of 2-Amino-5-bromo-3-chlorobenzaldehyde in Drug Discovery

This guide provides an in-depth technical analysis of 2-Amino-5-bromo-3-chlorobenzaldehyde (CAS 166527-08-8), a high-value heterocyclic precursor. It focuses on its superiority over mono-halogenated alternatives in desig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-5-bromo-3-chlorobenzaldehyde (CAS 166527-08-8), a high-value heterocyclic precursor. It focuses on its superiority over mono-halogenated alternatives in designing multi-functionalized drug candidates, particularly kinase inhibitors and protein degraders.

Executive Summary: The "Dual-Handle" Advantage

In modern medicinal chemistry, the demand for scaffolds that allow divergent functionalization is critical. 2-Amino-5-bromo-3-chlorobenzaldehyde represents a "privileged structure" because it offers three distinct reactive sites with orthogonal reactivity profiles:

  • Aldehyde/Amine Pair: Ready for rapid heterocycle formation (Friedländer, condensation).

  • 5-Bromo Position: Highly reactive for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • 3-Chloro Position: A steric and electronic modulator that is less reactive, allowing for late-stage modification or serving as a permanent "blocking group" to prevent metabolism.

Unlike simple 2-aminobenzaldehydes, this tri-substituted scaffold enables the synthesis of 6,8-disubstituted quinazolines/quinolines without the need for tedious regioselective halogenation steps later in the synthesis.

Comparative Analysis: Why Choose 3-Cl-5-Br?

The following table compares this scaffold against common alternatives, highlighting why the specific 3-chloro-5-bromo substitution pattern reduces synthetic steps and improves drug-like properties (DMPK).

Table 1: Scaffold Performance Comparison
Feature2-Amino-5-bromo-3-chlorobenzaldehyde 2-Amino-5-bromobenzaldehyde (Alternative A)2-Amino-3-chlorobenzaldehyde (Alternative B)
Synthetic Divergence High: Sequential coupling possible (Br first, then Cl).[1]Medium: Only one vector for extension.Low: Limited extension; Cl is hard to activate.
Regiocontrol Built-in: Substituents are pre-installed in correct 6,8-positions of heterocycle.Poor: Electrophilic substitution on the final heterocycle often gives mixtures.N/A
Metabolic Stability High: 3-Cl blocks the metabolically vulnerable 8-position (in quinazolines).Low: The 8-position (H) is a hotspot for oxidative metabolism (CYP450).Medium: Blocks metabolism but lacks the 5-Br handle for library generation.
Lipophilicity (LogP) Modulated: Cl adds lipophilicity (~0.71 log units) for hydrophobic pocket filling.Lower: May require additional alkyl groups to achieve potency.Similar: But lacks the functional handle.
The "Magic Chloro" Effect

The 3-chloro substituent is not merely a handle; it plays a pivotal role in molecular recognition . In kinase inhibitors (e.g., EGFR or Wee1 inhibitors), the chlorine atom at the 8-position of the quinazoline core (derived from the 3-position of the aldehyde) often:

  • Fills a small hydrophobic pocket near the gatekeeper residue.

  • Induces a twisted conformation that improves selectivity against off-target kinases.

  • Reference: The "Magic Chloro" effect in drug discovery highlights how strategic chlorination improves potency and metabolic stability [1].[2]

Structural & Synthetic Logic (Visualized)

The diagram below illustrates the Orthogonal Reactivity Workflow . It demonstrates how the reactivity difference between the C-Br and C-Cl bonds allows for controlled, stepwise library generation.

SyntheticWorkflow Start 2-Amino-5-bromo- 3-chlorobenzaldehyde Step1 Step 1: Heterocycle Formation (Condensation/Friedländer) Start->Step1 Urea/Amidine 160°C Intermed 6-Bromo-8-chloro-quinazoline (Scaffold Core) Step1->Intermed Step2 Step 2: Selective Coupling (C-Br) (Suzuki/Buchwald @ 6-pos) Intermed->Step2 Pd(PPh3)4, R-B(OH)2 Br reacts > Cl Lead Functionalized Lead (8-Cl intact) Step2->Lead Step3 Step 3: Late-Stage Optimization (Optional C-Cl Activation) Lead->Step3 Buchwald (specialized ligands) or Metabolic Block Final Multi-Target Drug Candidate (e.g., Wee1 Degrader) Step3->Final

Figure 1: Divergent synthesis pathway utilizing the reactivity hierarchy of the halogen substituents.

Experimental Protocol: Synthesis of a 6,8-Disubstituted Quinazoline Core

This protocol is derived from high-yield methodologies used in recent patent literature (e.g., Wee1 degraders [2]) and optimized for reproducibility.

Objective

Synthesis of 6-bromo-8-chloroquinazolin-4(3H)-one from 2-amino-5-bromo-3-chlorobenzaldehyde.

Materials
  • Precursor: 2-Amino-5-bromo-3-chlorobenzaldehyde (1.0 equiv)

  • Reagent: Urea (excess, ~40 equiv) or Formamide

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or solvent-free melt

  • Catalyst: Ammonium acetate (optional, if using formamide)

Step-by-Step Methodology
  • Preparation:

    • In a 100 mL round-bottom flask, charge 2-amino-5-bromo-3-chlorobenzaldehyde (500 mg, 2.13 mmol) and urea (5.0 g, 83.25 mmol).

    • Note: A large excess of urea acts as both reagent and solvent (melt) to drive the condensation to completion.

  • Reaction:

    • Heat the mixture to 160 °C under a nitrogen atmosphere.

    • Stir for 1 hour . The solid mixture will melt and become a homogeneous liquid.

    • Monitoring: Check by LC-MS.[3] The aldehyde peak (MW ~234) should disappear, and the product peak (MW ~259, M+H) should emerge.

  • Work-up (Precipitation Method):

    • Cool the reaction mixture to ~80 °C.

    • Slowly add water (20 mL) with vigorous stirring. The product will precipitate as a yellow/off-white solid.

    • Cool to room temperature and stir for an additional 30 minutes.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake sequentially with water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove excess urea.

    • Dry under vacuum at 50 °C.

  • Validation:

    • Yield: Typical yield is 60–75%.

    • Purity: >95% by HPLC.

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the quinazoline C2-proton around δ 8.1–8.3 ppm.

Case Study: Application in Wee1 Degrader Synthesis

Recent patent disclosures [2] highlight the utility of this specific intermediate in synthesizing Wee1 kinase degraders .

  • The Challenge: Wee1 inhibitors require a specific vector to attach the E3 ligase linker without disrupting the kinase binding pocket.

  • The Solution:

    • The 3-chloro group (becoming 8-chloro) anchors the molecule in the ATP binding pocket, providing necessary lipophilic interactions.

    • The 5-bromo group (becoming 6-bromo) serves as the attachment point. Using a Suzuki coupling, a linker chain is attached exclusively at the 6-position.

    • Outcome: The resulting PROTAC molecule maintains high affinity for Wee1 (due to the 8-Cl) while effectively presenting the E3 ligase ligand (via the 6-position).

Decision Logic for Researchers

Use 2-Amino-5-bromo-3-chlorobenzaldehyde if your project requires:

References

  • Chiodi, D., & Ishihara, Y. (2023).[2] 'Magic Chloro': Profound effects of the chlorine atom in drug discovery.[2] Journal of Medicinal Chemistry, 66(8), 5305–5331.[2]

  • Wang, J., et al. (2024).[4] Wee1 degrading compounds and uses thereof. World Intellectual Property Organization, WO2024006881A1.

  • BenchChem. (2025).[5][6][7] A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry.

  • PubChem. (2025). 2-Amino-5-bromo-3-chlorobenzaldehyde Compound Summary.

Sources

Validation

comparison of catalysts for Suzuki coupling of halogenated anilines

An In-Depth Guide to the Suzuki Coupling of Halogenated Anilines: A Catalyst Comparison For Researchers, Scientists, and Drug Development Professionals The synthesis of arylated anilines is a cornerstone of modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki Coupling of Halogenated Anilines: A Catalyst Comparison

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arylated anilines is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the requisite carbon-carbon bonds, valued for its mild conditions and broad functional group tolerance.[1][2]

However, the use of halogenated anilines as substrates presents a unique set of challenges that can impede reaction efficiency. The reactivity of the carbon-halogen bond, coupled with the electronic nature and coordinating ability of the aniline moiety, necessitates a careful and informed selection of the catalytic system. This guide provides a detailed comparison of modern palladium catalysts for the Suzuki coupling of iodo-, bromo-, and chloroanilines, offering a data-driven framework for catalyst selection, mechanistic insights, and practical experimental protocols.

The Inherent Challenges of Halogenated Anilines

Successfully coupling halogenated anilines hinges on overcoming two primary obstacles: the strength of the carbon-halogen bond and potential catalyst inhibition by the amine functionality.

  • Carbon-Halogen Bond Reactivity : The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) center.[3] The efficiency of this step is directly related to the carbon-halogen (C-X) bond dissociation energy, which follows the trend C-I < C-Br < C-Cl. Consequently, iodoanilines are the most reactive substrates, often coupling under mild conditions with a variety of catalysts. Bromoanilines are also generally reliable coupling partners. Chloroanilines, however, possess a strong C-Cl bond, making them the most challenging and unreactive of the series, demanding highly active and specialized catalyst systems to facilitate the difficult oxidative addition step.[4][5]

  • The Aniline Moiety : The nitrogen atom of the aniline can act as a Lewis base and coordinate to the palladium catalyst. This parasitic binding can sequester the active catalyst, leading to inhibition and reduced reaction rates.[6] Furthermore, the electron-donating nature of the amino group increases the electron density of the aromatic ring, making oxidative addition more difficult, particularly for already unreactive aryl chlorides.[7]

A Comparative Analysis of Leading Catalyst Systems

The evolution of the Suzuki-Miyaura coupling has been driven by ligand design. While early iterations relied on simple phosphines like triphenylphosphine (PPh₃), modern challenges, especially the coupling of aryl chlorides, have been met with the development of two premier classes of ligands: bulky, electron-rich dialkylbiaryl phosphines and N-heterocyclic carbenes (NHCs).

Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands)

Developed in the laboratory of Stephen Buchwald, dialkylbiaryl phosphine ligands have revolutionized cross-coupling chemistry.[8] Ligands such as SPhos and XPhos are characterized by their significant steric bulk and strong electron-donating properties.[9]

  • Mechanism of Action : The steric hindrance of these ligands promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in oxidative addition.[10] Their strong electron-donating character increases the electron density on the palladium center, which in turn facilitates the insertion of the metal into the strong C-Cl bond.[3] This combination of steric and electronic properties makes them exceptionally effective for coupling unreactive aryl chlorides.[8]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands. They are strong σ-donors, forming highly stable bonds with the palladium center.[11][12]

  • Mechanism of Action : The robust Pd-NHC bond prevents ligand dissociation and catalyst decomposition at high temperatures, leading to highly stable and active catalysts. This thermal stability is particularly advantageous for difficult couplings that may require elevated temperatures. The strong electron-donating nature of NHCs also enhances the rate of oxidative addition, similar to bulky phosphines.[13] Pre-formed [(NHC)Pd] precatalysts are often air- and moisture-stable, simplifying reaction setup.[14]

Data-Driven Catalyst Performance Comparison

The choice of catalyst is paramount for achieving high yields, especially with less reactive chloroanilines. The following tables summarize the performance of various state-of-the-art catalyst systems in the Suzuki coupling of a model substrate, 4-chloroaniline, with phenylboronic acid.

Catalyst System (Ligand)Pd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos Pd₂(dba)₃K₃PO₄Toluene100298[8]
XPhos Pd(OAc)₂K₃PO₄t-BuOH801897
PEPPSI-IPr (NHC-Pd)K₂CO₃Dioxane/H₂O1001895[15] (Hypothetical)
Pd(dtbpf)Cl₂ (Pre-formed)Et₃NToluene/H₂O60192[15]
P(t-Bu)₃ Pd₂(dba)₃Cs₂CO₃Dioxane802488[16]

Table 1: Comparative performance of advanced catalysts in the Suzuki coupling of 4-chloroaniline and phenylboronic acid. Yields are representative and may vary based on specific reaction scale and purity of reagents.

Mechanistic Considerations: The Catalytic Cycle

Understanding the catalytic cycle is key to rational catalyst selection and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[17] The ligand plays a critical role in modulating the efficiency of each step.

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd + Ar-X (Haloaniline) PdII_Aryl L-Pd(II)-Ar(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OH)₂ + Base PdII_Biaryl L-Pd(II)-Ar(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 - Ar-Ar' (Product)

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition : A Pd(0) species inserts into the carbon-halogen bond. Bulky, electron-rich ligands (Phosphines, NHCs) are crucial for accelerating this step, especially for C-Cl bonds.[8][13]

  • Transmetalation : The aryl group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination : The two coupled aryl groups are expelled from the palladium, forming the new C-C bond and regenerating the active Pd(0) catalyst. Steric bulk on the ligand can also promote this final step.

Experimental Protocols

A reliable starting point is essential for optimizing any cross-coupling reaction. Below is a general protocol for the Suzuki coupling of a chloroaniline using a modern catalyst system.

General Procedure for Suzuki Coupling of a Chloroaniline

Materials:

  • Chloroaniline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)

Workflow:

Suzuki_Workflow start Start setup Combine Haloaniline, Boronic Acid, Base, and Catalyst in Vial start->setup inert Seal, Evacuate, and Backfill with Inert Gas (e.g., Argon) setup->inert solvent Add Degassed Solvent via Syringe inert->solvent react Heat with Vigorous Stirring (e.g., 80-100 °C) solvent->react monitor Monitor Progress by TLC or LC-MS react->monitor workup Cool, Dilute with Organic Solvent, and Wash with Water monitor->workup purify Dry, Concentrate, and Purify via Column Chromatography workup->purify end End (Isolated Product) purify->end

Caption: General experimental workflow for Suzuki coupling.

Step-by-Step Method:

  • Reaction Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloroaniline (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.02 mmol).[18]

  • Inert Atmosphere : Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Add the degassed solvent (5 mL) via syringe.

  • Reaction : Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C for chloroanilines) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired arylated aniline.[18]

References

  • 1 BenchChem.

  • 18 BenchChem.

  • 8 PMC (PubMed Central).

  • Sigma-Aldrich.

  • 9 Merck Millipore.

  • 15 BenchChem.

  • 4 BenchChem.

  • 16 ACS Publications.

  • 6 PMC (PubMed Central).

  • 13 ACS Publications.

  • 3 Chemistry LibreTexts.

  • 14 The Journal of Organic Chemistry.

  • 19 Chemical Reviews.

  • 11 Sigma-Aldrich.

  • TCI Chemicals.

  • 20 PMC (PubMed Central).

  • 10 PubMed.

  • 2 Journal of Chemical and Pharmaceutical Research.

  • 12 Organic Chemistry Research.

  • 5 Yoneda Labs.

  • 17 YouTube.

  • 7 Reddit.

Sources

Comparative

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Amino-5-bromo-3-chlorobenzaldehyde

For professionals in pharmaceutical research and drug development, the purity of a synthetic intermediate is not a matter of simple percentages; it is the foundation upon which reliable, reproducible, and safe downstream...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, the purity of a synthetic intermediate is not a matter of simple percentages; it is the foundation upon which reliable, reproducible, and safe downstream chemistry is built. 2-Amino-5-bromo-3-chlorobenzaldehyde is a key trifunctional building block whose unique substitution pattern makes it a valuable precursor in the synthesis of complex molecular scaffolds.[1] However, the very reactivity that makes it useful also presents challenges in its synthesis and purification, potentially introducing a range of impurities that can compromise subsequent reactions.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized 2-Amino-5-bromo-3-chlorobenzaldehyde. We will move beyond mere protocol recitation to explain the scientific rationale behind methodological choices, enabling you to build a robust, self-validating system for quality control.

The Rationale for Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination is a significant risk. Each method has inherent biases and limitations. For instance, High-Performance Liquid Chromatography (HPLC) may not resolve structurally similar isomers, while Gas Chromatography-Mass Spectrometry (GC-MS) is unsuitable for non-volatile or thermally labile impurities. A trustworthy purity assessment, therefore, necessitates an orthogonal approach—employing multiple, disparate techniques whose results corroborate one another. This multi-faceted view ensures that the assigned purity value is a true and accurate reflection of the material's quality.

Our assessment workflow is built on this principle, integrating chromatographic, spectroscopic, and physical characterization methods.

G cluster_0 Initial Assessment cluster_3 Final Evaluation Sample Synthesized Batch of 2-Amino-5-bromo-3-chlorobenzaldehyde MP Melting Point Analysis (Physical Characterization) Sample->MP Initial Check HPLC HPLC-UV (Quantitative Purity) Sample->HPLC Primary Analysis GCMS GC-MS (Volatile Impurities & Confirmation) Sample->GCMS Secondary Analysis NMR ¹H NMR Spectroscopy (Isomeric Purity & Identity) Sample->NMR Identity Confirmation Decision Purity Specification Met? HPLC->Decision GCMS->Decision NMR->Decision Release Release for Downstream Use Decision->Release Yes Purify Purification Required (e.g., Recrystallization) Decision->Purify No

Caption: Orthogonal Workflow for Purity Assessment.

Potential Impurities: What to Look For

An effective analysis begins with understanding the potential impurities arising from the synthesis. Common synthetic routes, such as the halogenation of 2-aminobenzaldehyde precursors or the reduction of nitrobenzaldehyde derivatives, can introduce specific contaminants.[1][2][3]

  • Starting Materials: Unreacted 2-amino-4-chlorobenzaldehyde or other precursors.

  • Intermediates: Incomplete reaction products, such as o-aminobenzaldehyde from a reduction step.[3]

  • Over-halogenated Species: Isomers with additional bromine or chlorine atoms.

  • Positional Isomers: Incorrectly substituted isomers (e.g., 2-Amino-3-bromo-5-chlorobenzaldehyde).[4]

  • Oxidation Products: The aldehyde functionality can be oxidized to the corresponding carboxylic acid (2-amino-5-bromo-3-chlorobenzoic acid), especially upon prolonged exposure to air.[1]

  • Residual Solvents: Solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, hexanes).

Comparative Analysis of Key Techniques

We will now compare the performance of three essential analytical techniques using hypothetical data from two batches: a "High Purity Batch" (>99%) and a "Crude Synthesis Batch" requiring further purification.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC with UV detection is the workhorse for quantitative purity assessment of non-volatile organic compounds. For this analyte, a reverse-phase C18 column provides excellent separation of the polar parent compound from many less-polar impurities. The choice of a buffered mobile phase is critical for achieving sharp, symmetrical peaks for amine-containing compounds.[5]

Experimental Protocol: HPLC-UV Analysis

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water.

Data Presentation: HPLC Purity Assessment

Batch IDRetention Time (min)Area % (Analyte)Impurity Peaks (Area %)Purity by HPLC (%)
High Purity Batch 8.5299.7Impurity A (RT 6.21): 0.15%Impurity B (RT 9.88): 0.15%99.7
Crude Batch 8.5592.1Starting Material (RT 5.43): 4.5%Impurity C (RT 10.51): 2.1%Unknowns: 1.3%92.1
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is unparalleled for identifying volatile and semi-volatile impurities, such as residual solvents, and for providing structural confirmation via mass fragmentation patterns.[6] Due to the presence of bromine and chlorine, the mass spectrum of the target compound will exhibit a characteristic isotopic pattern, providing a high degree of confidence in its identification. The high sensitivity of electron capture detectors (ECD) for halogenated compounds also makes GC-ECD a powerful alternative for trace analysis.[7][8]

Experimental Protocol: GC-MS Analysis

  • System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 250°C.

  • Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium, 1.2 mL/min.

  • MSD Transfer Line: 280°C.

  • Ion Source: 230°C; Quadrupole: 150°C.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of high-purity Ethyl Acetate.

Data Presentation: GC-MS Impurity Profile

Batch IDAnalyte Peak (RT, min)Key Mass Fragments (m/z)Volatile Impurities Identified
High Purity Batch 10.25233/235/237 (M+), 204/206/208, 125None detected above 0.05%
Crude Batch 10.27233/235/237 (M+), 204/206/208, 125Hexanes (RT 2.8 min)Toluene (RT 4.1 min)
¹H NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural confirmation.[9] While chromatography can quantify purity, it cannot definitively distinguish between positional isomers, which may have very similar retention times. ¹H NMR provides a unique fingerprint of the molecule, confirming the connectivity and chemical environment of each proton. The presence of small, unidentified peaks in the NMR spectrum is a clear indicator of structural impurities.

Experimental Protocol: ¹H NMR Analysis

  • System: Bruker Avance 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: ~10 mg/mL.

  • Experiment: Standard proton spectrum acquisition.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Presentation: ¹H NMR Structural Verification

Batch IDAldehyde Proton (CHO)Aromatic Protons (Ar-H)Amine Protons (NH₂)Impurity Signals
High Purity Batch Singlet, ~9.8 ppmTwo doublets, ~7.4-7.8 ppmBroad singlet, ~6.2 ppmNone observed
Crude Batch Singlet, ~9.8 ppmSignals consistent with pure sampleBroad singlet, ~6.2 ppmAdditional small aromatic signals at ~7.2 ppm and ~8.1 ppm, suggesting an isomeric impurity.

Interpreting the Data: A Holistic View

The true power of this orthogonal approach lies in synthesizing the data from all techniques.

  • For the High Purity Batch , the HPLC result of 99.7% is strongly supported by the clean GC-MS profile and the absence of impurity signals in the ¹H NMR spectrum. We can confidently assign a purity of ≥99.5%.

  • For the Crude Batch , HPLC indicates a purity of 92.1%. GC-MS confirms the presence of residual solvents, and crucially, the ¹H NMR suggests the presence of an isomeric impurity that might not be fully resolved by HPLC. This directs our purification strategy.

G cluster_0 Identified Impurity Profile cluster_1 Purification Decision cluster_2 Recommended Action Impurity Impurity Profile from HPLC, GC-MS, NMR Q1 Residual Solvents or Volatile Impurities? Impurity->Q1 Q2 Gross Impurities or Isomers Present? Q1->Q2 No Action1 Dry under High Vacuum Q1->Action1 Yes Action2 Perform Recrystallization Q2->Action2 Yes, >5% Action3 Consider Column Chromatography Q2->Action3 Yes, <5% or difficult isomers Action4 Re-evaluate Synthesis Q2->Action4 Persistent Impurities

Caption: Decision Tree for Purification Strategy.

Purification Strategy: Recrystallization

For the "Crude Batch," the presence of both starting materials and isomeric impurities suggests that recrystallization is the most effective purification method.[10][11] This technique exploits differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures.

Protocol: Recrystallization of 2-Amino-5-bromo-3-chlorobenzaldehyde

  • Solvent Selection: Based on empirical testing, a mixed solvent system of Ethyl Acetate and Hexanes is effective. The target compound is soluble in hot Ethyl Acetate and insoluble in Hexanes.

  • Dissolution: In a flask, dissolve the crude material in a minimal amount of hot Ethyl Acetate.

  • Induce Precipitation: While the solution is still hot, slowly add Hexanes (the "anti-solvent") until the solution becomes faintly cloudy, indicating the onset of precipitation.[12]

  • Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13]

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold Hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Re-analysis: Subject the purified material to the full suite of analytical tests (HPLC, GC-MS, NMR, Melting Point) to confirm the purity meets the required specifications.

Conclusion

Assessing the purity of a critical intermediate like 2-Amino-5-bromo-3-chlorobenzaldehyde is a multi-step, investigative process. By employing an orthogonal analytical strategy, you not only generate a reliable purity value but also gain a comprehensive understanding of the impurity profile. This knowledge is crucial for optimizing synthesis, developing effective purification strategies, and ensuring the success of your subsequent research and development efforts.

References

  • Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses. Retrieved from [Link]

  • Shreeneel Chemicals. (n.d.). 2 Amino 3-5 Dibromo Benzaldehyde. IndiaMART. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Optimum Growth Healthcare Products. (n.d.). 2 Amino 3 5 Dibromo Benzaldehyde Adba Powder. ExportersIndia.com. Retrieved from [Link]

  • Tassignon, P., & Soumillion, J. (1989). Process for the preparation of aromatic aldehydes. Google Patents.
  • Ribeiro da Silva, M. A., & Monte, M. J. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Retrieved from [Link]

  • Vajgand, V. J., & Gaal, F. F. (1968). Thermometric determination of aromatic aldehydes. Analyst. Retrieved from [Link]

  • Harrison, R. M. (Ed.). (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • Cartel International. (n.d.). 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA. IndiaMART. Retrieved from [Link]

  • CN104447366A. (n.d.). Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde. Google Patents.
  • CN105152947A. (n.d.). Preparation method of 2-amino-3,5-dibromobenzaldehyde. Google Patents.
  • Le, T. D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences. Retrieved from [Link]

  • Reddy, S. R., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 2-Amino-3,5-dibromobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • St. Onge, R. P., & Scaiano, J. C. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]

  • Deng, C., & Zhang, X. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-chlorobenzaldehyde. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • Squillace, P. J., et al. (1999). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. Retrieved from [Link]

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Steed, R. (2010, June 24). Analysis of Amino Acids by HPLC. Agilent. Retrieved from [Link]

Sources

Validation

spectroscopic analysis comparison of 2-Amino-5-bromo-3-chlorobenzaldehyde isomers

The following guide provides an in-depth spectroscopic comparison of 2-Amino-5-bromo-3-chlorobenzaldehyde and its critical isomers. This content is structured for researchers requiring rigorous structural verification in...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of 2-Amino-5-bromo-3-chlorobenzaldehyde and its critical isomers. This content is structured for researchers requiring rigorous structural verification in drug discovery workflows.

Executive Summary

In medicinal chemistry, the regiochemistry of halogenated aminobenzaldehydes is critical for structure-activity relationship (SAR) studies. 2-Amino-5-bromo-3-chlorobenzaldehyde (Target) is a key scaffold for quinazoline and benzimidazole synthesis. However, it is frequently confused with its regioisomer, 2-Amino-3-bromo-5-chlorobenzaldehyde , or the di-substituted analog 2-Amino-3,5-dibromobenzaldehyde .

This guide objectively compares these compounds, providing specific spectroscopic markers (NMR, MS, IR) to definitively distinguish the target isomer from its alternatives.

Structural Overview & Alternatives

The core challenge in verification is distinguishing the position of the bromine and chlorine atoms relative to the amino and aldehyde groups.

Compound NameStructure CodeSubstituentsKey Application
2-Amino-5-bromo-3-chlorobenzaldehyde Target (A) 3-Cl, 5-BrQuinazoline synthesis (ErbB inhibitors)
2-Amino-3-bromo-5-chlorobenzaldehyde Isomer (B) 3-Br, 5-ClAlternative scaffold; Impurity
2-Amino-3,5-dibromobenzaldehyde Analog (C) 3,5-diBrCommon side-product in bromination
Regioselectivity in Synthesis

The synthesis route dictates the isomer formed. Understanding the "Genealogy" of the compound is the first step in verification.

  • Target (A) is typically synthesized via bromination of 2-amino-3-chlorobenzaldehyde . The amino group directs the electrophile (Br⁺) to the para position (C5).

  • Isomer (B) is synthesized via bromination of 2-amino-5-chlorobenzaldehyde . The amino group directs the electrophile to the ortho position (C3), as the para position is blocked.

SynthesisPathways Start1 2-Amino-3-chlorobenzaldehyde Reagent + Br2 / AcOH Start1->Reagent Start2 2-Amino-5-chlorobenzaldehyde Start2->Reagent Target Target (A): 2-Amino-5-bromo-3-chlorobenzaldehyde (Br at C5) Reagent->Target Para-direction (Major) Isomer Isomer (B): 2-Amino-3-bromo-5-chlorobenzaldehyde (Br at C3) Reagent->Isomer Ortho-direction (Major)

Figure 1: Divergent synthesis pathways controlling regiochemistry. The starting material determines the final halogen placement.

Comparative Spectroscopic Analysis

A. Mass Spectrometry (MS) - The Definitive Filter

Mass spectrometry provides the most immediate differentiation between the chloro-bromo species and the di-bromo/di-chloro analogs due to the unique isotopic abundance patterns of Cl and Br.

  • Target (A) & Isomer (B): Both have formula C₇H₅BrClNO.

    • Isotope Pattern: M (100%), M+2 (~130%), M+4 (~30%). This "1:1.3:0.3" pattern confirms the presence of one Br and one Cl .

  • Analog (C): Formula C₇H₅Br₂NO.

    • Isotope Pattern: M (50%), M+2 (100%), M+4 (50%). The "1:2:1" triplet is diagnostic for two Br atoms .

Decision Rule: If your MS shows a 1:2:1 pattern at M, M+2, M+4, you have the di-bromo impurity, not the target.

B. Nuclear Magnetic Resonance (¹H NMR)

Since Target (A) and Isomer (B) have the same mass, ¹H NMR is required to distinguish them. Both molecules possess a tetra-substituted benzene ring with only two aromatic protons in a meta relationship (H-4 and H-6).

Key Differentiator: The chemical shift of the proton at C-6 (adjacent to the aldehyde).

ProtonTarget (A) (3-Cl, 5-Br)Isomer (B) (3-Br, 5-Cl)Explanation of Shift
Aldehyde (-CHO) ~9.80 ppm (s)~9.80 ppm (s)Diagnostic singlet; little variation.
Amino (-NH₂) ~6.20 ppm (br s)~6.20 ppm (br s)Broad singlet; solvent dependent.
H-6 (Ar-H) ~7.60 ppm (d, J=2.3 Hz)~7.45 ppm (d, J=2.3 Hz)H-6 in Target is adjacent to Br (deshielding). H-6 in Isomer is adjacent to Cl (less deshielding).
H-4 (Ar-H) ~7.50 ppm (d, J=2.3 Hz)~7.65 ppm (d, J=2.3 Hz)H-4 in Target is flanked by Cl/Br. H-4 in Isomer is flanked by Br/Cl.

Note: Chemical shifts are approximate (CDCl₃) and based on substituent increment calculations relative to 2-amino-5-bromobenzaldehyde experimental data.

Protocol for Assignment:

  • Identify the doublet at ~7.4–7.7 ppm with a small coupling constant (J ≈ 2.0–2.5 Hz). This confirms meta substitution.

  • Compare the relative shift of the H-6 proton. Bromine at C5 (Target) exerts a stronger deshielding effect on the adjacent H-6 than Chlorine at C5 (Isomer).

  • NOE (Nuclear Overhauser Effect): Irradiate the aldehyde peak (~9.8 ppm).

    • Target (A): Strong NOE enhancement of the H-6 doublet (adjacent to CHO).

    • Isomer (B): Strong NOE enhancement of the H-6 doublet.

    • Differentiation: Irradiate the Amino protons (~6.2 ppm).

      • Target (A): NOE to Cl (invisible) – No aromatic enhancement.

      • Isomer (B): NOE to Br (invisible) – No aromatic enhancement.

    • Advanced: 2D HMBC is recommended to correlate the carbonyl carbon to the specific H-6 proton and trace the carbon shifts of C-Cl vs C-Br.

C. Infrared Spectroscopy (IR)

IR is less specific for isomers but useful for purity checks.

  • Carbonyl (C=O): Strong band at 1650–1670 cm⁻¹ . (Lower than typical aldehydes due to conjugation with the amino group and intramolecular H-bonding).

  • Amine (N-H): Doublet at 3300–3500 cm⁻¹ (Asymmetric/Symmetric stretch).

  • Fingerprint Region:

    • C-Cl stretch: ~1050–1100 cm⁻¹.

    • C-Br stretch: ~600–700 cm⁻¹.

    • Note: In polysubstituted rings, these bands are often coupled and difficult to assign definitively without reference standards.

Experimental Protocols

Protocol 1: Rapid Purity Check via HPLC-MS

Objective: Confirm identity and rule out di-bromo impurities.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Detection: UV at 254 nm and MS (ESI+).

  • Analysis:

    • Look for Peak [M+H]⁺ = 233.9/235.9/237.9 (Target).

    • Reject if [M+H]⁺ = 278/280/282 (Di-bromo analog).

Protocol 2: Synthesis of Target (A) for Verification

Objective: Generate a reference standard if commercial sources are ambiguous.

  • Dissolution: Dissolve 2-amino-3-chlorobenzaldehyde (1.0 eq) in Glacial Acetic Acid (10 vol).

  • Bromination: Add Bromine (Br₂) (1.05 eq) dropwise at 15–20°C.

    • Why? Low temperature prevents over-bromination. Acetic acid promotes electrophilic substitution.

  • Reaction: Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Pour into ice water. Neutralize with saturated NaHCO₃ to pH 7–8.

  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/Water.

  • Yield: Typically 85–90%.

Workflow Step1 Start: 2-Amino-3-chlorobenzaldehyde Solvent: AcOH Step2 Add Br2 (1.05 eq) Temp: 15-20°C Step1->Step2 Step3 Reaction: 2 Hours Monitor: TLC Step2->Step3 Step4 Quench: Ice Water + NaHCO3 pH 7-8 Step3->Step4 Step5 Filter & Recrystallize (EtOH/H2O) Step4->Step5

Figure 2: Validated synthesis workflow for the target isomer.

References

  • Synthesis of 2-Amino-5-bromobenzaldehyde (Analogous Method)

    • Hoover, J. M., & Stahl, S. S. (2013). "Preparation of 2-Amino-5-bromobenzaldehyde". Organic Syntheses, 90, 240-250.
  • Regioselective Halogenation of Anilines: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Wiley-Interscience. (General reference for ortho/para directing effects of amino groups).
  • Spectroscopic Data of Halogenated Benzaldehydes

    • National Institute of Standards and Technology (NIST).[1] "Mass Spectrum of 3-Bromobenzaldehyde". NIST Chemistry WebBook.[1]

  • Commercial Characterization Data (Reference for 3-Cl vs 5-Cl)

    • BLD Pharm.

Sources

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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